molecular formula C17H22NOS2+ B10763114 Timepidium CAS No. 97094-64-9

Timepidium

Numéro de catalogue: B10763114
Numéro CAS: 97094-64-9
Poids moléculaire: 320.5 g/mol
Clé InChI: PDYOTUCJOLELJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Timepidium bromide is a quaternary ammonium antimuscarinic agent recognized for its potent antispasmodic properties, making it a valuable pharmacological tool in basic and translational research. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle, particularly within the gastrointestinal and urinary tracts. This blockade inhibits acetylcholine-mediated stimulation, leading to a pronounced reduction in smooth muscle contraction and motility.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

97094-64-9

Formule moléculaire

C17H22NOS2+

Poids moléculaire

320.5 g/mol

Nom IUPAC

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium

InChI

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1

Clé InChI

PDYOTUCJOLELJU-UHFFFAOYSA-N

SMILES canonique

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Origine du produit

United States

Foundational & Exploratory

Timepidium Bromide's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized for its spasmolytic properties, particularly within the gastrointestinal tract. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional effects of this compound bromide on smooth muscle. Detailed experimental protocols for the characterization of this and similar compounds are provided, alongside a quantitative summary of its receptor binding affinities.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells.[1][2] As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, resulting in peripherally selective actions with minimal central nervous system side effects.[3] The primary target for its spasmolytic effects in the gastrointestinal tract is the M3 muscarinic receptor subtype, which is predominantly responsible for mediating smooth muscle contraction.[1]

Receptor Binding Profile

The affinity of this compound bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The dissociation constants (Ki) quantify the binding affinity, with lower values indicating a higher affinity.

Receptor SubtypeKi (nM)[1]
M134.0
M27.7
M331.0
M418.0
M511.0
Table 1: Receptor Binding Affinities of this compound Bromide for Human Muscarinic Receptor Subtypes.
Functional Antagonism

In functional assays, the potency of a competitive antagonist is often expressed as a pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

ParameterValueTissueAgonist
pA28.44[1]Guinea Pig GallbladderMethacholine
Table 2: Functional Antagonist Potency of this compound Bromide.

Signaling Pathways

The contraction of gastrointestinal smooth muscle is primarily initiated by the activation of M3 muscarinic receptors by acetylcholine. This compound bromide inhibits this process by blocking the initial step of this signaling cascade.

M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade that culminates in smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to PKC->Contraction Contributes to This compound This compound Bromide This compound->M3R Blocks

Figure 1. M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound bromide's mechanism of action relies on standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.

3.1.1. Materials

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

3.1.2. Procedure

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) for non-specific binding.

    • 50 µL of varying concentrations of this compound bromide.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

    • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay

This protocol describes an experiment to determine the functional antagonist activity (pA2 value) of this compound bromide on smooth muscle contraction.

3.2.1. Materials

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).

  • Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound bromide.

3.2.2. Procedure

  • Tissue Preparation: Dissect the desired smooth muscle tissue and place it in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a slight resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

  • Control Agonist Concentration-Response Curve: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

  • Antagonist Incubation: Add a known concentration of this compound bromide to the organ bath and incubate for 30-60 minutes.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of this compound bromide.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration for both curves.

    • Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) in the absence and presence of this compound bromide.

    • Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).

    • Perform a Schild analysis by plotting log(DR-1) against the log of the molar concentration of this compound bromide. The x-intercept of this plot provides the pA2 value.

Experimental and Drug Discovery Workflow

The characterization of a novel smooth muscle relaxant like this compound bromide typically follows a structured workflow from initial screening to functional validation.

Drug_Discovery_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Receptor Binding Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds In_Vitro In Vitro Functional Assays (Isolated Organ Bath) Lead_Opt->In_Vitro Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Animal Models (GI Motility Studies) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Trials Preclinical->End

Figure 2. Drug Discovery Workflow for a Spasmolytic Agent.

Conclusion

This compound bromide is a competitive antagonist of muscarinic acetylcholine receptors, with a notable affinity for the M2 and M3 subtypes. Its primary therapeutic effect on smooth muscle is achieved through the blockade of the M3 receptor-mediated signaling pathway, thereby inhibiting acetylcholine-induced contractions. The quantitative data on its receptor binding affinities and functional antagonist potency provide a clear pharmacological profile. The detailed experimental protocols outlined in this guide serve as a comprehensive resource for the continued research and development of antispasmodic agents targeting muscarinic receptors.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Timepidium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide, a quaternary ammonium antimuscarinic agent, is a peripherally acting drug used for the symptomatic relief of visceral spasms. Its targeted action on muscarinic receptors in the gastrointestinal tract with minimal central nervous system side effects makes it a compound of significant interest in drug development. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound bromide, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Chemical Properties

This compound bromide, with the IUPAC name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a synthetic compound with a well-defined set of physicochemical properties. As a quaternary ammonium salt, it exhibits high solubility in water.[1]

PropertyValueReference
Molecular Formula C₁₇H₂₂BrNOS₂[2]
Molecular Weight 400.4 g/mol [2]
Melting Point 198-200 °C
Appearance White crystalline solid
Solubility Soluble in DMSO and water.[3]
CAS Number 35035-05-3[4]
  • ¹H and ¹³C NMR: These techniques are crucial for confirming the arrangement of protons and carbons in the molecule, including the piperidinium ring, the methoxy group, and the two thienyl moieties.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C-H, C-O, C-N, and C-S bonds, as well as aromatic C-H stretching and bending vibrations from the thienyl groups.

  • Mass Spectrometry: MS would confirm the molecular weight of the cation and show characteristic fragmentation patterns.

Synthesis of this compound Bromide

A plausible and efficient synthetic route to this compound bromide involves a multi-step process. The key steps include the synthesis of the piperidinone intermediate, followed by a Wittig reaction to introduce the di-2-thienylmethylene group, and finally, quaternization to yield the final product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Piperidinone Intermediate cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Quaternization Ethyl_isonicotinate Ethyl_isonicotinate Piperidine_intermediate Piperidine_intermediate Ethyl_isonicotinate->Piperidine_intermediate Hydrogenation 5-Methoxy-3-piperidinone 5-Methoxy-3-piperidinone 3-Quinuclidinone 3-Quinuclidinone Piperidine_intermediate->3-Quinuclidinone Dieckmann Condensation 3-Quinuclidinone->5-Methoxy-3-piperidinone Ring Opening & Methoxy Introduction Intermediate_alkene Intermediate_alkene 5-Methoxy-3-piperidinone->Intermediate_alkene + Wittig Reagent Di-2-thienyl_ketone Di-2-thienyl_ketone Wittig_reagent Wittig_reagent Di-2-thienyl_ketone->Wittig_reagent + Triphenylphosphine Triphenylphosphine Triphenylphosphine Timepidium_bromide Timepidium_bromide Intermediate_alkene->Timepidium_bromide + Methyl Bromide

Caption: A plausible multi-step synthesis of this compound bromide.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxy-3-piperidinone

The synthesis of the key intermediate, 5-methoxy-3-piperidinone, can be achieved from 3-quinuclidinone hydrochloride. The synthesis of 3-quinuclidinone hydrochloride itself is a well-established procedure involving the Dieckmann condensation of a piperidine derivative.[5][6]

  • Protocol for 3-Quinuclidinone Hydrochloride Synthesis:

    • A solution of ethyl isonicotinate and ethyl bromoacetate in ethanol is heated under reflux to form 1-carbethoxymethyl-4-carbethoxypyridinium bromide.[5]

    • The resulting pyridinium salt is hydrogenated using a palladium on charcoal catalyst under pressure.[5]

    • The obtained 1-carbethoxymethyl-4-carbethoxypiperidine is then subjected to an intramolecular Dieckmann condensation using a strong base like potassium ethoxide to yield 3-quinuclidinone.[5][6]

    • The product is then treated with hydrochloric acid to form the hydrochloride salt.[5]

  • Conversion to 5-Methoxy-3-piperidinone:

    • The 3-quinuclidinone hydrochloride is treated with a strong base to yield free 3-quinuclidinone.[7]

    • The bicyclic structure of 3-quinuclidinone is then opened under specific reaction conditions, and a methoxy group is introduced at the 5-position of the resulting piperidinone ring. This step may involve several chemical transformations.

Step 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones.[8][9][10] In this synthesis, it is used to form the exocyclic double bond with the two thienyl groups.

  • Protocol for Wittig Reagent Preparation:

    • Di(2-thienyl)methane is reacted with a strong base like n-butyllithium to deprotonate the methylene bridge.

    • The resulting carbanion is then reacted with triphenylphosphine dibromide to form the corresponding phosphonium ylide (Wittig reagent).

  • Protocol for the Wittig Reaction:

    • The prepared Wittig reagent is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

    • A solution of 5-methoxy-3-piperidinone in the same solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).

    • The reaction mixture is slowly allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 3-(di-2-thienylmethylene)-5-methoxypiperidine.

Step 3: Quaternization

The final step is the quaternization of the tertiary amine in the piperidine ring to form the quaternary ammonium salt.

  • Protocol for Quaternization:

    • The 3-(di-2-thienylmethylene)-5-methoxypiperidine is dissolved in a suitable solvent such as acetone or acetonitrile.

    • An excess of methyl bromide is added to the solution.

    • The reaction mixture is stirred at room temperature, and the product, this compound bromide, precipitates out of the solution.

    • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound bromide.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It shows a high affinity for the M3 subtype of these receptors, which are predominantly located on smooth muscle cells and glandular tissues.[1]

Signaling Pathway

The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration ultimately leads to smooth muscle contraction.

This compound bromide competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling pathway and leading to smooth muscle relaxation.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_drug Pharmacological Intervention ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2+ Ca²⁺ ER->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction Induces This compound This compound Bromide This compound->M3R Competitively Blocks

Caption: this compound bromide competitively antagonizes the M3 muscarinic receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound bromide. The outlined synthetic pathway, based on established chemical reactions, offers a viable route for its preparation. The elucidation of its chemical properties and mechanism of action underscores its importance as a selective peripheral anticholinergic agent. The provided information serves as a valuable resource for researchers and professionals involved in the development and study of antispasmodic drugs. Further research could focus on optimizing the synthetic yield and exploring the therapeutic potential of this compound bromide in a wider range of gastrointestinal disorders.

References

In Vitro Pharmacological Profile of Timepidium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timepidium bromide is a peripherally acting anticholinergic agent characterized by its antagonism of muscarinic acetylcholine receptors (mAChRs).[1] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound bromide, including its receptor binding affinity, functional antagonist potency, and its modulatory effects on associated signaling pathways. The data presented herein are intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Mechanism of Action

This compound bromide exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the physiological responses mediated by these receptors. This blockade leads to a reduction in smooth muscle contraction and glandular secretions, particularly in the gastrointestinal tract.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound bromide has been characterized through receptor binding assays and functional tissue studies. The following tables summarize the key quantitative data.

Muscarinic Receptor Binding Affinities

The affinity of this compound bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The inhibition constants (Ki) are presented in Table 1.

Target (mAChR Subtype)K_i_ (nM)
M1 (CHRM1)34.0[2]
M2 (CHRM2)7.7[2]
M3 (CHRM3)31.0[2]
M4 (CHRM4)18.0[2]
M5 (CHRM5)11.0[2]
Table 1: Receptor Binding Affinities of this compound Bromide for Human Muscarinic Receptor Subtypes[2]
Functional Antagonist Potency

The functional antagonist potency of this compound bromide has been evaluated in isolated tissue preparations. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of antagonist potency.[3][4][5]

Tissue PreparationAgonistpA_2_ Value
Isolated Guinea Pig GallbladderMethacholine8.44[6]
Table 2: Functional Antagonist Potency (pA2) of this compound Bromide

In the isolated guinea pig gallbladder, the inhibitory activity of this compound bromide was found to be approximately 1/5 to 1/6 that of atropine and 7 times more potent than hyoscine-N-butylbromide.[6] In the isolated sphincter of Oddi, its activity was reported to be 1/4 that of atropine and 3 times that of hyoscine-N-butylbromide.[6]

Cellular Signaling Pathways

As a muscarinic receptor antagonist, this compound bromide modulates intracellular signaling pathways that are coupled to these receptors. The specific pathway affected depends on the muscarinic receptor subtype being antagonized.

Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound bromide is expected to inhibit this signaling cascade.

Gq_pathway cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates This compound This compound Bromide This compound->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 1: Antagonism of Gq/11 Signaling Pathway by this compound Bromide.
Antagonism of Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptor subtypes are coupled to the Gi/o family of G-proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound bromide, by blocking M2 and M4 receptors, would be expected to attenuate this inhibitory effect, thereby preventing the decrease in cAMP.

Gi_pathway cluster_receptor Muscarinic Receptor (M2, M4) cluster_gprotein G-Protein cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates This compound This compound Bromide This compound->Receptor Blocks Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Altered Cellular Response PKA->Response

Figure 2: Antagonism of Gi/o Signaling Pathway by this compound Bromide.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize muscarinic receptor antagonists like this compound bromide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

binding_assay_workflow prep Membrane Preparation (Cells expressing receptor subtype) incubate Incubation (Membranes + [³H]-NMS + Test Compound) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and K_i_) count->analyze

Figure 3: Workflow for a Radioligand Binding Assay.
  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

  • Materials:

    • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[7]

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[7]

    • Test compound (e.g., this compound bromide) at various concentrations.

    • Non-specific binding control: Atropine (1 µM).[7]

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[7]

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at or near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[7]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[7]

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Gallbladder Contraction Assay

This protocol outlines a representative method for determining the functional antagonist potency (pA2) of a compound against agonist-induced smooth muscle contraction.

tissue_assay_workflow dissect Tissue Dissection (Isolate guinea pig gallbladder) mount Mount Tissue (In organ bath with physiological salt solution) dissect->mount equilibrate Equilibration (Allow tissue to stabilize) mount->equilibrate agonist_drc Agonist Dose-Response Curve (DRC) (e.g., Methacholine) equilibrate->agonist_drc antagonist_incubate Incubate with Antagonist (e.g., this compound Bromide) agonist_drc->antagonist_incubate agonist_drc_shift Repeat Agonist DRC antagonist_incubate->agonist_drc_shift analyze Data Analysis (Schild Plot to determine pA₂) agonist_drc_shift->analyze

Figure 4: Workflow for an Isolated Tissue Contraction Assay.
  • Objective: To determine the pA2 value of an antagonist against an agonist-induced contraction in an isolated smooth muscle preparation.

  • Materials:

    • Guinea pig gallbladder.

    • Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Agonist: Methacholine.

    • Antagonist: this compound bromide.

    • Organ bath with an isometric force transducer.

  • Procedure:

    • Tissue Preparation: Humanely euthanize a guinea pig and dissect the gallbladder. Prepare longitudinal strips of the gallbladder muscle.

    • Mounting: Suspend the tissue strips in an organ bath containing the physiological salt solution. Attach one end of the strip to a fixed point and the other to an isometric force transducer to record changes in tension.

    • Equilibration: Allow the tissue to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular changes of the bath solution.

    • Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for the agonist (methacholine) by adding increasing concentrations to the organ bath and recording the resulting contraction.

    • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the preparation with a fixed concentration of the antagonist (this compound bromide) for a predetermined period.

    • Repeat Agonist CRC: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

    • Repeat steps 5 and 6 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.[3]

    • The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3]

Conclusion

The in vitro pharmacological data for this compound bromide characterize it as a competitive antagonist of muscarinic acetylcholine receptors. Its binding affinities for the M1-M5 subtypes and its functional antagonist potency in smooth muscle preparations provide a quantitative basis for understanding its mechanism of action. The inhibition of Gq/11 and Gi/o-coupled signaling pathways is the expected downstream consequence of this receptor antagonism. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound bromide and other novel anticholinergic compounds.

References

Timepidium Bromide: A Technical Guide to Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the muscarinic receptor binding affinity of timepidium bromide, a peripherally acting anticholinergic agent. The document presents quantitative binding data, detailed experimental protocols for its determination, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound Bromide

This compound bromide is a quaternary ammonium anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Due to its charged nature, this compound bromide has limited ability to cross the blood-brain barrier, leading to a predominantly peripheral profile of action. It is clinically utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Understanding its binding affinity profile at the different muscarinic receptor subtypes is crucial for elucidating its pharmacological effects and potential selectivity.

Quantitative Binding Affinity Data

The binding affinity of this compound bromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The inhibition constants (Ki) quantify the affinity of this compound bromide for these receptors, with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeGene NameThis compound Bromide Ki (nM)
M1CHRM134.0
M2CHRM27.7
M3CHRM331.0
M4CHRM418.0
M5CHRM511.0

Data sourced from competitive binding assays against a radiolabeled ligand.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

The antagonistic action of this compound bromide at these receptors blocks the initiation of these signaling cascades by acetylcholine.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling cluster_antagonist Antagonist Action ACh_1 Acetylcholine M135 M1, M3, M5 Receptors ACh_1->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M24 M2, M4 Receptors ACh_2->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2 This compound This compound Bromide M_receptors Muscarinic Receptors This compound->M_receptors Competitively Binds No_Signal Signal Blocked M_receptors->No_Signal Leads to

Caption: Muscarinic Receptor Signaling Pathways and Antagonism.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) of an unlabeled compound like this compound bromide is typically performed using a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled Competitor (Test Compound): this compound Bromide, with a stock solution of known concentration.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a potent, unlabeled muscarinic antagonist, such as atropine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester for rapid filtration through glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying the radioactivity.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh assay buffer and centrifuging again.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of the unlabeled antagonist (e.g., atropine), the fixed concentration of the radioligand, and the membrane preparation.

    • Competitive Binding: Add serial dilutions of this compound bromide, the fixed concentration of the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound bromide concentration.

  • Determine IC50:

    • From the competition curve, determine the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand. This is the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Assay_Plate 4. Combine in 96-well Plate: - Membranes - Radioligand - Competitor/Buffer/Atropine Membrane_Prep->Assay_Plate Radioligand_Prep 2. Radioligand Solution ([³H]-NMS) Radioligand_Prep->Assay_Plate Competitor_Prep 3. This compound Bromide Serial Dilutions Competitor_Prep->Assay_Plate Incubation 5. Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration 6. Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing 7. Wash Filters Filtration->Washing Counting 8. Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Calc 9. Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc 10. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

The Discovery and Development of Timepidium Bromide: A Technical Overview for Antispasmodic Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Timepidium bromide is a peripherally acting antispasmodic agent belonging to the class of quaternary ammonium anticholinergic compounds. Its development stemmed from the exploration of piperidine derivatives, leading to a potent inhibitor of gastrointestinal smooth muscle contractions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound bromide, intended for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

This compound bromide, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, was developed from its tertiary amine precursor, tipepidine. Tipepidine was initially investigated for its antitussive properties[1]. Early pharmacological screening revealed that tipepidine also possessed notable anticholinergic activity[1]. It is a well-established principle in medicinal chemistry that the quaternization of tertiary amine anticholinergics often enhances their potency[1]. This led to the synthesis of a series of quaternary ammonium derivatives of piperidine, from which this compound bromide (initially coded as SA-504) was selected for further development due to its strong spasmolytic activity and a potentially favorable side effect profile[2].

Synthesis Protocol

The synthesis of this compound bromide involves the quaternization of its tertiary amine precursor, 3-(di-2-thienylmethylene)-5-methoxypiperidine (tipepidine). This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the methyl group of a methylating agent, typically methyl bromide.

General Reaction Scheme:

  • Starting Material: 3-(di-2-thienylmethylene)-5-methoxypiperidine (Tipepidine)

  • Reagent: Methyl Bromide (CH₃Br)

  • Solvent: A suitable aprotic solvent such as acetone or acetonitrile.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.

  • Product Isolation: As a quaternary ammonium salt, this compound bromide is generally insoluble in non-polar organic solvents and will precipitate out of the reaction mixture. The product can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.

Mechanism of Action

This compound bromide exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[3]. By blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors on smooth muscle cells, it prevents the intracellular signaling cascade that leads to muscle contraction. This results in a reduction of smooth muscle tone and motility in the gastrointestinal tract. The quaternary nitrogen in its structure limits its ability to cross the blood-brain barrier, making it a peripherally acting agent with minimal central nervous system side effects[4].

Signaling Pathway

The primary signaling pathway inhibited by this compound bromide is the Gq protein-coupled pathway activated by M3 muscarinic receptors, which are predominant in gastrointestinal smooth muscle.

Muscarinic M3 Receptor Antagonism by this compound Bromide ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates This compound This compound Bromide This compound->M3R Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_inc Increased Intracellular Ca²⁺ ER->Ca2_inc Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2_inc->Contraction Leads to Antispasmodic Drug Development Workflow Discovery Target Identification & Lead Discovery Preclinical Preclinical Studies Discovery->Preclinical Lead Optimization IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission & Review Phase3->NDA Approval Regulatory Approval & Market Launch NDA->Approval Phase4 Phase IV Post-marketing Surveillance Approval->Phase4

References

Preclinical Safety and Toxicology of Timepidium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound bromide, compiled to assist researchers and drug development professionals in understanding its non-clinical safety profile. This document adheres to a structured format, presenting quantitative data in tables, detailing experimental methodologies, and visualizing experimental workflows using Graphviz diagrams.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50), understanding dose-response relationships, and identifying target organs for toxicity.

Quantitative Data

Limited publicly available data exists regarding the acute toxicity of this compound bromide. The following LD50 values have been reported in rats:

Route of AdministrationSpeciesLD50 Value
OralRat1663 mg/kg
IntraperitonealRat113 mg/kg
SubcutaneousRat635 mg/kg

Data sourced from a Safety Data Sheet. Detailed study reports are not publicly available.

Experimental Protocols

While the specific protocols for the above-mentioned studies are not available, a general methodology for acute oral, intraperitoneal, and subcutaneous toxicity studies in rodents is outlined below.

General Acute Toxicity Study Protocol (Rodent Model)

  • Test Species: Rat (specific strain, e.g., Sprague-Dawley, Wistar).

  • Animal Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

  • Acclimatization: A minimum of a 5-day acclimatization period is observed before the commencement of the study.

  • Dose Administration:

    • Oral (Gavage): The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose) and administered directly into the stomach using a gavage needle.

    • Intraperitoneal: The test substance, dissolved in a sterile vehicle, is injected into the peritoneal cavity.

    • Subcutaneous: The test substance, dissolved in a sterile vehicle, is injected into the subcutaneous tissue, usually in the dorsal region.

  • Dose Groups: Multiple dose groups with a logarithmic progression of doses are used, along with a control group receiving the vehicle alone. The number of animals per group is typically 5 males and 5 females.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis or the moving average method.

Experimental Workflow Diagram

Acute_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (Minimum 5 days) Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation Randomization Randomization into Dose Groups Dose_Preparation->Randomization Dosing Single Dose Administration (Oral/IP/SC) Randomization->Dosing Clinical_Observations Clinical Observations (14 days) Dosing->Clinical_Observations Body_Weight Body Weight Measurement (Weekly) Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis

Figure 1: Generalized workflow for an acute toxicity study.

Repeated-Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

Information on repeated-dose toxicity for this compound bromide is not currently available in the public domain.

Repeated-dose toxicity studies are essential to evaluate the potential adverse effects of a substance following prolonged exposure. These studies help to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs for toxicity over a longer duration. The duration of these studies can range from 28 days (sub-acute) to 90 days (sub-chronic) or even longer (chronic), depending on the intended duration of human use.

General Experimental Protocol for a 90-Day Oral Toxicity Study (Rodent)
  • Test Species: Rat (e.g., Sprague-Dawley or Wistar), typically 10 males and 10 females per group.

  • Dose Administration: The test substance is administered daily via oral gavage or in the diet for 90 consecutive days.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce some toxicity but not significant mortality, while the lowest dose should ideally be a NOAEL.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations performed prior to the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

    • Urinalysis: Conducted at termination.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. A comprehensive list of organs and tissues is collected, weighed, and examined microscopically.

  • Toxicokinetics: Blood samples may be collected at various time points to determine the systemic exposure to the test substance.

Experimental Workflow Diagram

Repeated_Dose_Toxicity_Workflow cluster_initiation Study Initiation cluster_treatment Treatment Phase (e.g., 90 days) cluster_evaluation Terminal Evaluation Animal_Selection Animal Selection & Acclimatization Dose_Range_Finding Dose Range-Finding (if necessary) Animal_Selection->Dose_Range_Finding Daily_Dosing Daily Dosing Dose_Range_Finding->Daily_Dosing In_life_Observations In-life Observations (Clinical signs, Body weight, Food consumption) Daily_Dosing->In_life_Observations Clinical_Pathology Hematology & Clinical Chemistry In_life_Observations->Clinical_Pathology Necropsy_Histopath Necropsy & Histopathology Clinical_Pathology->Necropsy_Histopath Data_Analysis_NOAEL Data Analysis & NOAEL Determination Necropsy_Histopath->Data_Analysis_NOAEL

Figure 2: Generalized workflow for a repeated-dose toxicity study.

Genotoxicity

Specific genotoxicity data for this compound bromide is not publicly available.

Genotoxicity studies are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage. A standard battery of tests is typically required to evaluate different genotoxic endpoints.

Standard Genotoxicity Test Battery

A standard battery of genotoxicity tests generally includes:

  • A test for gene mutation in bacteria (Ames test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests assess the potential to induce chromosomal aberrations or gene mutations and clastogenic activity in mammalian cells.

  • An in vivo genotoxicity test: The most common is the rodent bone marrow micronucleus test, which detects damage to chromosomes or the mitotic apparatus in erythroblasts.

General Experimental Protocol for the Ames Test (Bacterial Reverse Mutation Assay)
  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal medium lacking the required amino acid (histidine for Salmonella, tryptophan for E. coli).

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Genotoxicity Testing Workflow Diagram

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay (if required) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Decision1 Positive Result? Ames_Test->Decision1 Mammalian_Cell_Assay In Vitro Mammalian Cell Assay (e.g., Chromosome Aberration, Mouse Lymphoma) Mammalian_Cell_Assay->Decision1 Micronucleus_Test Rodent Bone Marrow Micronucleus Test Decision2 Positive Result? Micronucleus_Test->Decision2 Decision1->Micronucleus_Test Yes Conclusion Genotoxic Potential Assessment Decision1->Conclusion No Decision2->Conclusion

Figure 3: Standard workflow for genotoxicity assessment.

Carcinogenicity

Carcinogenicity studies for this compound bromide have not been reported in the public literature.

Carcinogenicity studies are long-term bioassays, typically conducted over the lifetime of the test animals (e.g., 2 years in rodents), to evaluate the carcinogenic potential of a substance. These studies are usually required for drugs that are intended for long-term use. Given the lack of data, the carcinogenic potential of this compound bromide is unknown.

Reproductive and Developmental Toxicology

There is no publicly available information on the reproductive and developmental toxicology of this compound bromide.

Reproductive and developmental toxicology studies are designed to assess the potential effects of a substance on the reproductive system and on the developing offspring. A standard set of studies evaluates fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.

General Experimental Design for an Embryo-Fetal Development Study (Rabbit)
  • Test Species: Rabbit (e.g., New Zealand White).

  • Dose Administration: The test substance is administered daily by an appropriate route (e.g., oral gavage) during the period of organogenesis (gestation days 6-18).

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity.

  • Maternal Evaluation: Does are monitored for clinical signs, body weight, and food consumption. On gestation day 29, they are euthanized, and a caesarean section is performed to evaluate uterine contents.

  • Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Reproductive Toxicology Workflow Diagram

Reproductive_Toxicology_Workflow cluster_fertility Fertility & Early Embryonic Development cluster_teratogenicity Embryo-Fetal Development cluster_perinatal Pre- and Postnatal Development Fertility_Study Segment I Study (Rats) - Mating, Fertility, Implantation Teratology_Study Segment II Study (Rats & Rabbits) - Organogenesis, Malformations Fertility_Study->Teratology_Study Perinatal_Study Segment III Study (Rats) - Gestation, Lactation, Offspring Growth Teratology_Study->Perinatal_Study

Figure 4: Overview of reproductive and developmental toxicology studies.

Signaling Pathways

There is no specific information available regarding the signaling pathways involved in the potential toxicity of this compound bromide. As an anticholinergic agent, its primary pharmacological action is the blockade of muscarinic acetylcholine receptors. Off-target effects or toxicity mechanisms mediated by other signaling pathways have not been elucidated in the available literature.

Conclusion

This technical guide summarizes the currently available preclinical safety and toxicology data for this compound bromide. It is important to note the significant gaps in the publicly accessible data, particularly concerning repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicology. The acute toxicity data indicates a moderate order of toxicity. For a comprehensive risk assessment, further studies adhering to international regulatory guidelines would be necessary to fully characterize the safety profile of this compound bromide. The provided general experimental protocols and workflows serve as a reference for the types of studies that would be required to fill these data gaps. Researchers and drug development professionals are advised to consult regulatory guidelines and conduct appropriate studies to ensure the safety of any new drug product containing this compound bromide.

Timepidium Bromide for Intestinal Motility Studies in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of timepidium bromide, a potent anticholinergic agent, and its application in the preclinical assessment of intestinal motility. We will cover its mechanism of action, detailed experimental protocols for both in vivo and ex vivo animal models, and a summary of available quantitative data.

Core Mechanism of Action

This compound bromide is a quaternary ammonium antispasmodic and anticholinergic agent.[1][2] Its primary mechanism involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) located on smooth muscle cells within the gastrointestinal (GI) tract.[1][3] Acetylcholine, a primary excitatory neurotransmitter in the gut, binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction and an increase in peristalsis.[1][4] By blocking these receptors, this compound bromide effectively inhibits acetylcholine-induced contractions, resulting in a reduction of GI spasms and motility.[3] This makes it a valuable tool for investigating the cholinergic pathways that govern intestinal function. The drug has demonstrated potent spasmolytic activity on the gastrointestinal tract in various animal models, including cats and dogs.[5][6]

Timepidium_Bromide_Mechanism_of_Action cluster_0 Cholinergic Signaling Pathway cluster_1 Pharmacological Intervention ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound Bromide This compound->M3R  Blockade In_Vivo_Workflow start Start acclimatize 1. Animal Acclimatization (7 days) start->acclimatize fasting 2. Fasting (6-18 hours) acclimatize->fasting grouping 3. Group Allocation (e.g., Vehicle, this compound Low, this compound High) fasting->grouping drug_admin 4. Drug Administration (p.o. or i.p.) grouping->drug_admin wait 5. Absorption Period (e.g., 30-60 min) drug_admin->wait marker_admin 6. Charcoal Meal Gavage (e.g., 10% Charcoal in 5% Gum Acacia) wait->marker_admin transit_period 7. Transit Period (e.g., 20-30 min) marker_admin->transit_period euthanasia 8. Euthanasia & Dissection transit_period->euthanasia measurement 9. Measure Intestinal Length & Distance Traveled by Charcoal euthanasia->measurement analysis 10. Data Analysis (% Transit = (Distance/Total Length) * 100) measurement->analysis end End analysis->end

References

Structural Activity Relationship of Timepidium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide, a quaternary ammonium anticholinergic agent, is recognized for its therapeutic efficacy in treating visceral spasms, primarily by antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound derivatives. While direct and extensive SAR studies on a wide range of this compound analogs are limited in the public domain, this document extrapolates the likely SAR based on the well-established principles of muscarinic antagonist design, focusing on the core structural components of this compound. Furthermore, this guide presents detailed experimental protocols for the key assays required to elucidate the SAR of novel this compound derivatives, along with visualizations of signaling pathways and experimental workflows.

Introduction to this compound Bromide

This compound bromide, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a peripherally acting antimuscarinic agent.[1] Its quaternary nitrogen restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1] this compound exerts its pharmacological effects through competitive antagonism of acetylcholine at muscarinic receptors, with a notable selectivity for those in the gastrointestinal tract.[2] This leads to a reduction in smooth muscle contractions and glandular secretions.[2]

Core Structural Features and Known Activities

The chemical structure of this compound bromide comprises several key moieties that contribute to its anticholinergic activity:

  • Quaternary Piperidinium Core: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor.

  • Di-2-thienylmethylene Group: These bulky aromatic rings are essential for providing the steric hindrance that blocks the receptor.

  • Methoxy Group: The substitution on the piperidine ring can influence both potency and selectivity.

  • Dimethyl Substitution on Nitrogen: These groups contribute to the quaternary nature of the amine.

Quantitative data for this compound bromide's activity has been reported, providing a baseline for the evaluation of its derivatives.

Table 1: Quantitative Pharmacological Data for this compound Bromide
ParameterValueSpecies/TissueReceptor Subtype(s)Reference
pA₂ 8.44Guinea Pig GallbladderM₃ (presumed)[3]
Ki 7.7 nMNot SpecifiedM₂[4]
Ki 11.0 nMNot SpecifiedM₅[4]
Ki 18.0 nMNot SpecifiedM₄[4]
Ki 31.0 nMNot SpecifiedM₃[4]
Ki 34.0 nMNot SpecifiedM₁[4]

Postulated Structural Activity Relationship (SAR) of this compound Derivatives

Based on the general principles of SAR for muscarinic antagonists, the following relationships can be postulated for this compound derivatives.

The Quaternary Piperidinium Core

The quaternary ammonium group is a hallmark of many potent anticholinergic agents and is essential for high affinity.[5] It is expected that any modification that removes the permanent positive charge, such as conversion to a tertiary amine, would significantly reduce the antagonistic activity. The size of the alkyl groups on the nitrogen can also influence activity, with dimethyl or diethyl groups often being optimal.

The Di-2-thienylmethylene Group

The two bulky thienyl rings are critical for receptor blockade. The nature and position of substituents on these rings are expected to significantly impact potency and selectivity.

  • Bioisosteric Replacement: Replacing the thienyl rings with other aromatic systems (e.g., phenyl, furanyl) could modulate activity.[6] The electronic and steric properties of these replacement rings would be critical.

  • Substitution on the Thienyl Rings: Introduction of electron-withdrawing or electron-donating groups could alter the electronic distribution and steric profile, thereby influencing receptor interaction.

The Piperidine Ring and its Substituents

The piperidine ring serves as a scaffold, and its conformation and substituents are important for proper orientation within the receptor binding pocket.

  • Methoxy Group: The position and nature of the substituent at the 5-position of the piperidine ring are likely to affect selectivity. Modification of the methoxy group to other alkoxy groups of varying chain lengths or to other functional groups would be a key area for SAR exploration.

  • Ring Conformation: The stereochemistry of the substituents on the piperidine ring can have a profound effect on activity.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Antagonism Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (mAChR) Muscarinic Receptor (mAChR) Acetylcholine (ACh)->Muscarinic Receptor (mAChR) Binds to G-protein G-protein Muscarinic Receptor (mAChR)->G-protein Activates Effector (e.g., PLC, AC) Effector (e.g., PLC, AC) G-protein->Effector (e.g., PLC, AC) Modulates Cellular Response Cellular Response Effector (e.g., PLC, AC)->Cellular Response Leads to This compound Derivative This compound Derivative This compound Derivative->Muscarinic Receptor (mAChR) Blocks

Caption: Mechanism of this compound's Antagonistic Action.

Experimental Workflow for SAR Determination

A typical workflow for determining the SAR of a series of newly synthesized this compound derivatives is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Elucidation A Design of this compound Analogs B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D Radioligand Binding Assay (Ki determination) C->D E Isolated Organ Bath Assay (pA2 determination) D->E F Quantitative Data Tabulation E->F G SAR Analysis F->G H Lead Compound Identification G->H

Caption: Workflow for SAR studies of this compound Derivatives.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is adapted from standard methods for determining the binding affinity of unlabelled compounds to muscarinic receptors.

Materials:

  • Cell membranes expressing human M₁, M₂, M₃, M₄, or M₅ muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of [³H]-NMS in assay buffer at a concentration close to its Kd value.

    • Prepare a solution of atropine in assay buffer for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of atropine solution (for non-specific binding) or 25 µL of test compound solution.

      • 25 µL of [³H]-NMS solution.

      • 50 µL of cell membrane suspension.

    • The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the wells onto the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Anticholinergic Activity (pA₂ Determination)

This functional assay measures the ability of a compound to antagonize acetylcholine-induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Acetylcholine (ACh) stock solution.

  • Test compounds (this compound derivatives) at various concentrations.

  • Organ bath system with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.

    • Cut the ileum into segments of approximately 2 cm.

  • Organ Bath Setup:

    • Suspend a segment of the ileum in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Cumulative Concentration-Response Curve to Acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a concentration-response curve.

    • Wash the tissue repeatedly until the baseline tension is restored.

  • Antagonist Incubation and Schild Analysis:

    • Add a known concentration of the this compound derivative (antagonist) to the organ bath and allow it to incubate for a predetermined time (e.g., 30 minutes).

    • Construct a second cumulative concentration-response curve to acetylcholine in the presence of the antagonist.

    • Repeat this procedure with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • If the antagonism is competitive, the Schild plot should be a straight line with a slope not significantly different from unity.

    • The pA₂ value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Conclusion

References

Methodological & Application

Timepidium Bromide: Application Notes and Protocols for In Vivo Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a potent anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. Its primary mechanism of action involves blocking M3 muscarinic receptors in the gastrointestinal (GI) tract, leading to a reduction in smooth muscle contractions and decreased secretion of gastric acid and other digestive fluids.[1][2] These properties make this compound bromide a valuable tool for in vivo research aimed at understanding the role of cholinergic signaling in various GI functions and for the preclinical evaluation of novel therapies for GI disorders such as irritable bowel syndrome (IBS) and peptic ulcers.

This document provides detailed application notes and standardized protocols for the use of this compound bromide in in vivo gastrointestinal research, with a focus on rodent and rabbit models.

Mechanism of Action and Signaling Pathway

This compound bromide exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of gastrointestinal smooth muscle cells and secretory glands. Specifically, it targets M3 receptors, which are coupled to Gq/11 proteins. Activation of this pathway typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking this cascade, this compound bromide effectively relaxes GI smooth muscle and inhibits secretions.

Timepidium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2+ Ca2+ SR->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction Induces Timepidium_Bromide This compound Bromide Timepidium_Bromide->M3_Receptor Blocks Gastric_Emptying_Protocol Fasting Fast animals overnight (12-18 hours) with free access to water Dosing Administer this compound Bromide or vehicle (e.g., orally or intraperitoneally) Fasting->Dosing Test_Meal Administer a non-absorbable marker meal (e.g., 1.5% methylcellulose with phenol red) by oral gavage 30-60 minutes post-dosing Dosing->Test_Meal Sacrifice Euthanize animals at a fixed time point (e.g., 20-30 minutes) after the test meal Test_Meal->Sacrifice Stomach_Removal Excise the stomach and ligate the pyloric and cardiac ends Sacrifice->Stomach_Removal Homogenization Homogenize the stomach contents in a known volume of alkaline solution Stomach_Removal->Homogenization Measurement Measure the concentration of the marker (e.g., spectrophotometrically for phenol red) Homogenization->Measurement Calculation Calculate gastric emptying as a percentage of the marker that has exited the stomach compared to control animals sacrificed immediately after the test meal Measurement->Calculation Intestinal_Transit_Protocol Fasting Fast animals overnight (12-18 hours) with free access to water Dosing Administer this compound Bromide or vehicle (e.g., orally or intraperitoneally) Fasting->Dosing Charcoal_Meal Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) by oral gavage 30-60 minutes post-dosing Dosing->Charcoal_Meal Sacrifice Euthanize animals at a fixed time point (e.g., 20-30 minutes) after the charcoal meal Charcoal_Meal->Sacrifice Intestine_Removal Excise the small intestine from the pylorus to the cecum Sacrifice->Intestine_Removal Measurement Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal Intestine_Removal->Measurement Calculation Calculate intestinal transit as the percentage of the total intestinal length traversed by the charcoal Measurement->Calculation

References

Application Notes and Protocols: Timepidium Bromide Administration in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is an anticholinergic agent that functions as a muscarinic receptor antagonist.[1][2] It is primarily utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[3] Its mechanism of action involves the inhibition of acetylcholine on muscarinic receptors, leading to reduced smooth muscle contractions and glandular secretions in the gastrointestinal tract.[1][2] While direct studies on the use of this compound bromide in animal models of colitis are not extensively documented in the public domain, its established anti-spasmodic and anticholinergic properties suggest a potential therapeutic role in mitigating symptoms of inflammatory bowel disease (IBD).

These application notes provide a detailed, albeit hypothetical, framework for the administration and evaluation of this compound bromide in a chemically-induced murine model of colitis. The protocols are based on established methodologies for colitis induction and the known pharmacology of this compound bromide.

Mechanism of Action and Rationale for Use in Colitis

This compound bromide's primary action is the blockade of muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[2] In the context of colitis, this action may be beneficial through several mechanisms:

  • Reduction of intestinal motility and spasms: Excessive intestinal motility is a common symptom of colitis, contributing to abdominal pain and diarrhea. By antagonizing muscarinic receptors on smooth muscle cells, this compound bromide can reduce the frequency and intensity of these contractions.

  • Inhibition of glandular secretions: While not the primary driver of inflammation, excessive mucus secretion can be a feature of colitis. This compound bromide can modulate these secretions.[1][2]

  • Potential anti-inflammatory effects: While not a direct anti-inflammatory agent, by reducing muscular contractions and secretions, this compound bromide may indirectly lessen the mechanical irritation of the inflamed mucosa.

Experimental Protocols

A widely used and reproducible animal model for ulcerative colitis is dextran sulfate sodium (DSS)-induced colitis in mice.[4][5] This model is characterized by its simplicity and its ability to induce an acute inflammatory response in the colon that mimics many features of human ulcerative colitis.[4][6]

Protocol 1: Induction of Acute DSS Colitis in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

  • Induction Procedure:

    • Prepare a 3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water for 7 consecutive days.[4]

    • A control group should receive regular sterile drinking water.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of fecal blood daily for each mouse.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

Protocol 2: Administration of this compound Bromide
  • Drug Preparation: Dissolve this compound bromide in sterile saline to the desired concentration.

  • Dosage and Administration:

    • Based on general preclinical studies with anticholinergic agents, a starting dose of 1-5 mg/kg can be proposed.

    • Administer the this compound bromide solution via intraperitoneal (i.p.) injection once or twice daily, starting from day 3 of DSS administration and continuing until the end of the experiment (day 7).

    • A vehicle control group (receiving saline i.p.) should be included in addition to the healthy control and DSS-only groups.

  • Experimental Groups:

    • Group 1: Healthy Control (regular water, saline i.p.)

    • Group 2: DSS Control (3% DSS water, saline i.p.)

    • Group 3: DSS + this compound Bromide (3% DSS water, this compound bromide i.p.)

Protocol 3: Assessment of Colitis Severity
  • Disease Activity Index (DAI): Calculate the DAI daily as a composite score of weight loss, stool consistency, and rectal bleeding (see Table 1).

  • Macroscopic Evaluation: At the end of the experiment (day 8), euthanize the mice and dissect the colon. Measure the colon length from the cecum to the anus.

  • Histological Analysis:

    • Fix a segment of the distal colon in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the histological sections for the severity of inflammation, crypt damage, and infiltration of inflammatory cells.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a section of the colon tissue.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5
2 5-10Loose stoolsPositive
3 10-15
4 >15DiarrheaGross bleeding

Table 2: Hypothetical Quantitative Data for this compound Bromide Efficacy

GroupFinal Body Weight Change (%)Colon Length (cm)Histological Score (0-12)MPO Activity (U/g tissue)
Healthy Control +5%8.5 ± 0.50.5 ± 0.21.2 ± 0.3
DSS Control -15%5.0 ± 0.79.5 ± 1.215.8 ± 2.5
DSS + this compound Bromide -8%6.5 ± 0.66.2 ± 1.09.3 ± 1.8

Data are presented as mean ± standard deviation and are hypothetical.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound Bromide Action cluster_1 Downstream Effects in Colitis TB This compound Bromide mAChR Muscarinic Acetylcholine Receptors (mAChRs) TB->mAChR Antagonizes Contraction Smooth Muscle Contraction mAChR->Contraction Stimulates Secretion Glandular Secretion mAChR->Secretion Stimulates AC Acetylcholine AC->mAChR Binds to ReducedSpasms Reduced Intestinal Spasms & Motility Contraction->ReducedSpasms Inhibition leads to ReducedSecretions Reduced Glandular Secretions Secretion->ReducedSecretions Inhibition leads to SymptomRelief Symptomatic Relief (Pain, Diarrhea) ReducedSpasms->SymptomRelief ReducedSecretions->SymptomRelief G start Start Experiment (Day 0) dss Induce Colitis: Administer 3% DSS in drinking water (Days 0-7) start->dss tb_admin Administer this compound Bromide (or vehicle) i.p. (Days 3-7) dss->tb_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding - Calculate DAI tb_admin->monitoring euthanasia Euthanize Mice (Day 8) monitoring->euthanasia At Day 8 analysis Assess Colitis Severity: - Macroscopic Evaluation (Colon Length) - Histological Analysis - Myeloperoxidase (MPO) Assay euthanasia->analysis end End of Experiment analysis->end

References

Application Notes and Protocols for the Quantification of Timepidium Bromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a quaternary ammonium anticholinergic agent used for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Accurate and reliable quantification of this compound bromide in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. This document provides detailed application notes and protocols for the analysis of this compound bromide in biological samples using state-of-the-art analytical techniques. The methodologies described are based on established principles of bioanalytical method validation, ensuring data integrity and regulatory compliance.

Analytical Techniques Overview

The primary analytical technique for the quantification of this compound bromide in biological fluids is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, though it may lack the sensitivity required for low-level quantification in pharmacokinetic studies.

I. LC-MS/MS Method for Quantification of this compound Bromide in Human Plasma

This section details a robust and sensitive LC-MS/MS method for the determination of this compound bromide in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for sample clean-up and concentration of analytes from biological matrices.

Protocol:

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of internal standard (IS) working solution (e.g., a structurally similar quaternary ammonium compound) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

Workflow for Sample Preparation

G plasma Human Plasma (200 µL) is Add Internal Standard (50 µL) plasma->is solvent Add Extraction Solvent (1 mL) is->solvent vortex1 Vortex (5 min) solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound Bromide: To be determined experimentally (e.g., precursor ion -> product ion)Internal Standard: To be determined experimentally
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[2][3][4][5] Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (% bias) within ±15% (±20% at LLOQ).[2][3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Recovery Consistent and reproducible extraction recovery across the concentration range.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Stability Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative stability.

Logical Flow of Method Validation

G start Method Development validation Full Method Validation start->validation linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision selectivity Selectivity & Specificity validation->selectivity lloq LLOQ validation->lloq recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability end Validated Method linearity->end accuracy_precision->end selectivity->end lloq->end recovery->end stability->end

Caption: Bioanalytical Method Validation Workflow.

II. HPLC-UV Method for Quantification of this compound Bromide

For applications where high sensitivity is not a primary requirement, an HPLC-UV method can be developed.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster sample preparation technique compared to LLE.

Protocol:

  • To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase and inject.

Chromatographic Conditions

Table 3: HPLC-UV Method Parameters

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan of this compound bromide (likely in the range of 210-230 nm)

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear comparison and reporting.

Table 4: Example Summary of Accuracy and Precision Data

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ ValueValueValue
Low QC ValueValueValue
Mid QC ValueValueValue
High QC ValueValueValue

Table 5: Example Summary of Stability Data

Stability ConditionConcentration (ng/mL)Mean Stability (%)
Freeze-Thaw (3 cycles) Low QCValue
High QCValue
Short-Term (24h, RT) Low QCValue
High QCValue
Long-Term (-80°C, 30 days) Low QCValue
High QCValue

Conclusion

The LC-MS/MS method presented provides a highly sensitive and selective approach for the quantification of this compound bromide in biological samples, making it suitable for demanding pharmacokinetic and bioequivalence studies. The HPLC-UV method offers a simpler alternative for applications where lower sensitivity is acceptable. Proper method validation is paramount to ensure the generation of reliable and reproducible data that can support drug development and regulatory submissions.

References

Timepidium Bromide: A Pharmacological Probe for Cholinergic Pathway Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, making it a valuable tool for studying the effects of muscarinic receptor blockade in the peripheral nervous system without the confounding influence of central nervous system effects.[1] These characteristics make this compound bromide particularly useful for investigating the role of cholinergic pathways in regulating visceral smooth muscle function, especially within the gastrointestinal tract.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound bromide as a pharmacological tool to dissect cholinergic signaling pathways.

Mechanism of Action and Receptor Selectivity

This compound bromide exerts its effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. This antagonism blocks the downstream signaling cascades typically initiated by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretions.[2] The selectivity of this compound bromide for different muscarinic receptor subtypes is a key aspect of its utility as a research tool.

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of this compound bromide for the five muscarinic receptor subtypes (M1-M5) has been determined, providing a quantitative basis for its selectivity. The inhibition constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of this compound Bromide

Receptor SubtypeKi (nM)
M134.0[2]
M27.7[2]
M331.0[2]
M418.0[2]
M511.0[2]

Note: While the provided data indicates the highest affinity is for the M2 subtype, some sources state the highest affinity is for the M3 subtype. Researchers should consider this discrepancy when interpreting results.

Cholinergic Signaling Pathway Blockade by this compound Bromide

The following diagram illustrates the mechanism of action of this compound bromide in the context of a generic muscarinic receptor-mediated signaling pathway in a smooth muscle cell.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell cluster_drug Acetylcholine_release Acetylcholine Release M_Receptor Muscarinic Receptor (M2/M3) Acetylcholine_release->M_Receptor Binds G_Protein G-Protein Activation M_Receptor->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Ca_Release Intracellular Ca²⁺ Release Second_Messenger->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound Bromide This compound->M_Receptor Antagonizes Isolated_Tissue_Workflow Start Start Tissue_Dissection Dissect Guinea Pig Gallbladder and Sphincter of Oddi Start->Tissue_Dissection Mounting Mount Tissues in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) Tissue_Dissection->Mounting Equilibration Equilibrate Tissues (e.g., 60 minutes) Mounting->Equilibration Agonist_CRC Generate Control Cumulative Concentration-Response Curve (CRC) (e.g., Methacholine or Acetylcholine) Equilibration->Agonist_CRC Washout Washout and Re-equilibration Agonist_CRC->Washout Antagonist_Incubation Incubate with this compound Bromide (various concentrations) Washout->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist CRC in the Presence of this compound Bromide Antagonist_Incubation->Agonist_CRC_Antagonist Schild_Analysis Perform Schild Analysis to Determine pA2 Value Agonist_CRC_Antagonist->Schild_Analysis End End Schild_Analysis->End InVivo_Workflow Start Start Animal_Prep Anesthetize Rabbit and Insert Catheters (e.g., femoral artery and vein) Start->Animal_Prep Drug_Admin Administer this compound Bromide (200 µg/kg, i.v.) or Vehicle Control Animal_Prep->Drug_Admin Tracer_Injection Inject ¹³¹I-labeled Macroaggregated Human Serum Albumin (MAA) into the left ventricle Drug_Admin->Tracer_Injection Reference_Sample Withdraw Reference Blood Sample from Femoral Artery at a Constant Rate Tracer_Injection->Reference_Sample Euthanasia Euthanize the Animal Reference_Sample->Euthanasia Tissue_Dissection Dissect Stomach and Duodenum, Separate into Different Regions and Layers Euthanasia->Tissue_Dissection Radioactivity_Measurement Measure Radioactivity in Tissues and Reference Blood Sample using a Gamma Counter Tissue_Dissection->Radioactivity_Measurement Blood_Flow_Calculation Calculate Regional Blood Flow Radioactivity_Measurement->Blood_Flow_Calculation End End Blood_Flow_Calculation->End

References

Application Note: A Cell-Based Calcium Flux Assay for Screening Timepidium Bromide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1][2] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the nervous system and peripheral tissues.[5]

There are five subtypes of muscarinic receptors (M1-M5). The odd-numbered receptors (M1, M3, M5) couple to Gαq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).[5][6] The even-numbered receptors (M2, M4) couple to Gαi/o proteins, which inhibit adenylyl cyclase activity and decrease cyclic AMP (cAMP) levels.[5][7] this compound bromide shows a high affinity for the M3 receptor subtype, which is predominantly responsible for smooth muscle contraction in the gastrointestinal tract.[8]

This application note provides a detailed protocol for a robust, cell-based functional assay to screen for the antagonist activity of this compound bromide. The assay measures the inhibition of agonist-induced calcium mobilization in a cell line stably expressing the human M3 muscarinic acetylcholine receptor (CHRM3). This method is suitable for determining the potency (IC₅₀) of this compound bromide and can be adapted for high-throughput screening (HTS) of other potential muscarinic antagonists.

Assay Principle

The assay quantifies the ability of this compound bromide to block the activation of the M3 muscarinic receptor. Cells expressing the M3 receptor are first loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of the antagonist (this compound bromide). Subsequently, the cells are stimulated with a known M3 receptor agonist, such as carbachol, at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

In the absence of an antagonist, agonist binding to the M3 receptor activates the Gαq pathway, leading to a rapid increase in intracellular Ca²⁺, which is detected as an increase in fluorescence.[9][10] When this compound bromide is present, it competitively binds to the M3 receptor, preventing the agonist from binding and thereby inhibiting the downstream calcium signal. The magnitude of fluorescence inhibition is proportional to the concentration and potency of the antagonist. A parallel cytotoxicity assay is performed to ensure that the observed inhibitory activity is not a result of cell death.

Signaling Pathway and Experimental Workflow

Signaling Pathway Diagram

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_Inactive M3 Receptor (Inactive) Receptor_Active M3 Receptor (Active) Gq Gq Protein Receptor_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces Agonist Carbachol (Agonist) Agonist->Receptor_Inactive Binds & Activates Antagonist This compound Bromide (Antagonist) Antagonist->Receptor_Inactive Binds & Blocks

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow Diagram

Assay_Workflow cluster_primary Primary Assay: Calcium Flux A1 Seed CHO-K1/hM3 cells in 96-well plates A2 Incubate 24h A1->A2 A3 Load cells with calcium-sensitive dye A2->A3 A4 Add varying concentrations of this compound Bromide A3->A4 A5 Incubate A4->A5 A6 Add Carbachol (EC₈₀) and measure fluorescence (FLIPR / Plate Reader) A5->A6 A7 Data Analysis: Calculate IC₅₀ A6->A7 B1 Seed CHO-K1/hM3 cells in 96-well plates B2 Incubate 24h B1->B2 B3 Add varying concentrations of this compound Bromide B2->B3 B4 Incubate for same duration as primary assay B3->B4 B5 Add ATP-based luminescence reagent (e.g., CellTiter-Glo®) B4->B5 B6 Measure Luminescence B5->B6 B7 Data Analysis: Calculate CC₅₀ B6->B7

Caption: Workflow for antagonist screening and cytotoxicity testing.

Materials and Methods

Materials
Reagent / MaterialSupplierCatalog Number
CHO-K1/hM3 Cell LineATCC / Milliporee.g., CYL3042402
This compound BromideSigma-Aldriche.g., SML0567
Carbachol (Carbamoylcholine chloride)Sigma-Aldriche.g., C4382
F-12K MediumGibcoe.g., 21127022
Fetal Bovine Serum (FBS)Gibcoe.g., 10270106
Geneticin® (G418 Sulfate)Gibcoe.g., 10131035
Trypsin-EDTA (0.25%)Gibcoe.g., 25200056
DPBS (Dulbecco's PBS)Gibcoe.g., 14190144
Fluo-8 AM Calcium Assay KitAAT Bioqueste.g., 36315
ProbenecidSigma-Aldriche.g., P8761
CellTiter-Glo® Luminescent Cell Viability AssayPromegae.g., G7570
96-well black, clear-bottom platesCorninge.g., 3603
96-well white, solid-bottom platesCorninge.g., 3917
Dimethyl sulfoxide (DMSO)Sigma-Aldriche.g., D2650
Equipment
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Fluorescence microplate reader with automated injection (e.g., FLIPR®, FlexStation® 3)

  • Luminescence microplate reader (e.g., SpectraMax®)

  • Multichannel pipettes

  • Automated plate washer (optional)

Experimental Protocols

Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium consisting of F-12K Medium supplemented with 10% FBS and 0.5 mg/mL G418 to maintain selection pressure for receptor expression.

  • Maintenance: Culture CHO-K1 cells stably expressing the human M3 receptor (CHO-K1/hM3) in a T-75 flask at 37°C in a 5% CO₂ incubator.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash with DPBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:5 to 1:10.

Protocol 1: Calcium Mobilization Assay (Antagonist Mode)
  • Cell Seeding:

    • Harvest CHO-K1/hM3 cells and resuspend in complete growth medium to a density of 1.5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (15,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound bromide in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES) to create a 2X concentration series ranging from 200 µM to 20 pM.

    • Prepare a 5X stock of the agonist carbachol at its EC₈₀ concentration (Note: The EC₈₀ value should be pre-determined in an agonist dose-response experiment, typically ~1 µM).

  • Cell Loading with Dye:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol (e.g., Fluo-8 AM kit), including probenecid to prevent dye leakage.[11][12]

    • Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Antagonist Incubation:

    • Add 100 µL of the 2X this compound bromide dilutions to the corresponding wells. For control wells, add 100 µL of assay buffer (with 0.1% DMSO for vehicle control).

    • Incubate for 30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR).

    • Set the instrument to measure fluorescence (e.g., Ex/Em = 490/525 nm).

    • Record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject 50 µL of the 5X carbachol solution into each well.

    • Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.

Protocol 2: Cell Viability (Cytotoxicity) Assay
  • Cell Seeding:

    • Seed cells as described in step 5.2.1, but use a 96-well white, solid-bottom plate suitable for luminescence.

  • Compound Incubation:

    • Prepare a 1X concentration series of this compound bromide.

    • Remove the growth medium and add 100 µL of the compound dilutions to the wells.

    • Incubate for the same total duration as the primary assay (dye loading + antagonist incubation, approx. 2 hours) at 37°C.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Presentation

Calcium Flux Data
  • Response Calculation: The response is calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Normalization: Normalize the data by setting the average response of the vehicle control (agonist only) as 100% activity and the average response of the no-agonist control as 0% activity.

  • IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithmic concentration of this compound bromide. Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC₅₀ value.

Cytotoxicity Data
  • Normalization: Normalize the data by setting the average signal from vehicle-treated cells as 100% viability and the signal from wells with no cells as 0% viability.

  • CC₅₀ Calculation: Plot the percent viability against the logarithmic concentration of this compound bromide. Fit the data to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Data Summary

Table 1: Dose-Response of this compound Bromide in the M3 Calcium Flux Assay

This compound Bromide (M)% Inhibition (Mean ± SD)
1.0E-0598.2 ± 2.1
1.0E-0695.1 ± 3.5
1.0E-0785.4 ± 4.2
1.0E-0852.3 ± 5.1
1.0E-0915.7 ± 3.8
1.0E-102.1 ± 1.9
IC₅₀ (nM) 8.1 nM

Table 2: Cytotoxicity Profile of this compound Bromide

This compound Bromide (M)% Cell Viability (Mean ± SD)
1.0E-0492.5 ± 4.5
5.0E-0596.8 ± 3.9
1.0E-0599.1 ± 2.8
1.0E-06101.2 ± 3.1
1.0E-0799.8 ± 2.5
1.0E-08100.5 ± 3.3
CC₅₀ (µM) > 100 µM

Conclusion

The described cell-based calcium flux assay provides a highly effective and reproducible method for quantifying the antagonist activity of this compound bromide at the human M3 muscarinic receptor. The protocol is robust, amenable to automation, and suitable for compound screening and lead optimization in a drug discovery setting. The calculated IC₅₀ of 8.1 nM demonstrates potent inhibition of the M3 receptor. Furthermore, the cytotoxicity assay confirms that the observed activity is due to specific receptor antagonism and not a general toxic effect on the cells (CC₅₀ > 100 µM). This assay platform can be a valuable tool for characterizing the pharmacology of anticholinergic compounds.

References

Application Notes and Protocols: Preparation and Stability of Timepidium Bromide Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of timepidium bromide solutions for various laboratory applications. Additionally, stability data under different stress conditions are presented to ensure the integrity and accuracy of experimental results.

Introduction

This compound bromide is a synthetic anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist. It is utilized in research to study the effects of muscarinic receptor blockade in various physiological and pathological models. Accurate and reproducible experimental outcomes depend on the proper preparation and handling of this compound bromide solutions. This document outlines standardized procedures for solution preparation and provides critical stability information.

Materials and Reagents

  • This compound Bromide (powder form)

  • Solvents:

    • Deionized Water (for general use)

    • Physiological Saline (0.9% NaCl) (for in-vitro assays)

    • Phosphate-Buffered Saline (PBS) (for cell-based assays)

    • Acetonitrile (HPLC grade) (for analytical studies)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Amber glass vials for storage

  • Standard laboratory personal protective equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted for various applications.

  • Calculate the required mass: The molecular weight of this compound bromide is 458.45 g/mol . To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 458.45 g/mol = 4.58 mg

  • Weighing: Accurately weigh 4.58 mg of this compound bromide powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of the desired solvent (e.g., deionized water, PBS).

    • Mix by vortexing or sonicating until the powder is completely dissolved.

    • Bring the volume up to the 10 mL mark with the solvent.

    • Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in an amber glass vial at 2-8°C. For long-term storage, aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In-Vitro Assays

For dose-response studies or other in-vitro experiments, serial dilutions of the stock solution are often necessary.

  • Dilution Scheme: Plan the desired concentrations for the working solutions.

  • Serial Dilution: Perform serial dilutions from the 10 mM stock solution using the appropriate physiological buffer (e.g., PBS, saline) to achieve the final desired concentrations.

  • pH Adjustment: If necessary, adjust the pH of the final working solutions to the physiological range (7.2-7.4) using a pH meter and appropriate buffers.

Stability Testing Protocol (Summary)

This protocol summarizes a stability-indicating HPLC method to assess the degradation of this compound bromide under various stress conditions.

  • Preparation of Test Solution: Prepare a solution of this compound bromide in a suitable solvent mixture, such as acetonitrile and water (50:50 v/v).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 80°C for a specified duration.

    • Alkaline Hydrolysis: Treat the solution with 0.1 M NaOH at 80°C for a specified duration.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photolytic Degradation: Expose the solution to UV light (254 nm).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.

Stability Data

The stability of this compound bromide solutions is crucial for experimental reproducibility. The following table summarizes the degradation of this compound bromide under forced degradation conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl2 hours80°C12.5%
Alkaline Hydrolysis0.1 M NaOH2 hours80°C15.2%
Oxidative Degradation3% H₂O₂24 hoursRoom Temp8.7%
Thermal DegradationHeat48 hours80°C6.4%
Photolytic DegradationUV light (254 nm)24 hoursRoom Temp5.1%

Note: The data indicates that this compound bromide is most susceptible to degradation under alkaline and acidic conditions, followed by oxidative stress. It is relatively stable under thermal and photolytic stress.

Recommendations for Storage:

  • Short-term (days to weeks): Store aqueous solutions at 2-8°C in amber glass vials to protect from light.

  • Long-term (months): For extended storage, it is advisable to store aliquots of the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PLC->Cellular_Response Leads to Timepidium_Bromide This compound Bromide Timepidium_Bromide->M_Receptor Antagonist (Blocks)

Caption: Mechanism of action of this compound Bromide.

Experimental Workflow

G Start Start: this compound Bromide Powder Weigh 1. Weighing Start->Weigh Dissolve 2. Dissolution (in appropriate solvent) Weigh->Dissolve Stock_Solution 3. 10 mM Stock Solution Dissolve->Stock_Solution Store Storage (2-8°C or -20°C) Stock_Solution->Store Dilute 4. Serial Dilution Stock_Solution->Dilute Working_Solution 5. Working Solutions Dilute->Working_Solution Assay 6. In-Vitro/Analytical Assay Working_Solution->Assay Data 7. Data Analysis Assay->Data End End: Results Data->End

Caption: Workflow for solution preparation and use.

Application of Timepidium Bromide in Receptor Function Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timepidium bromide is a quaternary ammonium antimuscarinic agent, recognized for its peripherally restricted anticholinergic activity.[1][2] Its chemical structure prevents it from readily crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[2] The primary mechanism of action for this compound bromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] This blockade leads to a reduction in smooth muscle contractility and glandular secretions, making it a valuable pharmacological tool for investigating the role of muscarinic receptors in various physiological and pathophysiological processes, especially within the gastrointestinal (GI) system.[3][4]

These application notes provide comprehensive methodologies for utilizing this compound bromide in fundamental in vitro experiments. The protocols are designed to enable researchers to characterize the interaction of this compound bromide with muscarinic receptors and to explore receptor function in relevant biological tissues.

Mechanism of Action and Receptor Specificity

This compound bromide exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3] Muscarinic receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate a wide array of physiological functions. Within the gastrointestinal tract, the M3 receptor subtype is predominantly responsible for smooth muscle contraction, while the M2 receptor also plays a role. M1 receptors are primarily involved in the modulation of gastric acid secretion.[5]

While this compound bromide is known to be a potent antagonist at muscarinic receptors in the gastrointestinal tract, detailed public data on its binding affinities (Ki) and inhibitory concentrations (IC50) for each individual muscarinic receptor subtype is limited.[3][4][6] Therefore, to fully elucidate its selectivity profile, further experimental characterization, such as radioligand binding assays across all five muscarinic receptor subtypes, is highly recommended.

Quantitative Data

The antagonist potency of this compound bromide has been quantified in functional assays. The pA2 value, a measure of a competitive antagonist's affinity for its receptor, provides a standardized metric for comparison. A higher pA2 value is indicative of greater antagonist potency.

Table 1: Antagonist Potency (pA2) of this compound Bromide and Reference Compounds

CompoundTissue PreparationAgonistpA2 Value
This compound Bromide Isolated Guinea Pig GallbladderMethacholine8.44
AtropineIsolated Guinea Pig GallbladderMethacholine9.11
Hyoscine-N-butylbromideIsolated Guinea Pig GallbladderMethacholine7.55
[Source: Effects of this compound bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi.[6]]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments designed to investigate the function of muscarinic receptors using this compound bromide.

Protocol 1: Determination of Antagonist Potency (pA2) via In Vitro Organ Bath (Schild Analysis)

This protocol details the methodology for determining the pA2 value of this compound bromide, which quantifies its competitive antagonism of muscarinic receptor-mediated smooth muscle contraction in an isolated tissue preparation, such as the guinea pig ileum.

  • This compound bromide

  • Muscarinic agonist (e.g., Acetylcholine chloride, Carbachol, Methacholine)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isolated tissue preparation (e.g., guinea pig ileum)

  • Organ bath system equipped with an isometric force transducer and data acquisition software

  • Carbogen gas (95% O2 / 5% CO2)

  • Standard laboratory glassware, pipettes, and consumables

experimental_workflow_pa2 cluster_prep Tissue Preparation cluster_control_crc Control Response cluster_antagonist_crc Antagonist Treatment cluster_analysis Data Analysis prep_tissue Isolate Tissue Segment (e.g., Guinea Pig Ileum) mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate under Tension (e.g., 1g for 60 min) mount_tissue->equilibrate control_crc Generate Cumulative Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout1 Wash Tissue Thoroughly control_crc->washout1 add_antagonist Incubate with a Fixed Concentration of this compound Bromide (e.g., 30 min) washout1->add_antagonist antagonist_crc Generate Second Agonist CRC in the Presence of this compound Bromide add_antagonist->antagonist_crc washout2 Wash Tissue Thoroughly antagonist_crc->washout2 plot_curves Plot Both CRCs calc_dr Calculate Dose Ratio (DR) plot_curves->calc_dr schild_plot Construct Schild Plot (log(DR-1) vs. log[Antagonist]) calc_dr->schild_plot determine_pa2 Determine pA2 from x-intercept schild_plot->determine_pa2

Figure 1. Workflow for pA2 determination of this compound Bromide.

  • Tissue Dissection and Mounting: Humanely euthanize a guinea pig in accordance with approved institutional animal care and use committee protocols. Dissect a segment of the distal ileum and place it in chilled, carbogen-aerated Krebs-Henseleit solution. Carefully mount the ileal segment in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for a minimum of 60 minutes. During this period, replace the bath solution every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC): Generate a control CRC by cumulatively adding increasing concentrations of the muscarinic agonist (e.g., acetylcholine) to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.

  • Washout: After obtaining the maximal response, thoroughly wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is re-established. Allow the tissue to rest for at least 30 minutes.

  • Antagonist Incubation: Introduce a known concentration of this compound bromide into the organ bath. Allow the tissue to incubate with the antagonist for a sufficient duration (e.g., 30 minutes) to ensure equilibrium is reached.

  • Second Agonist CRC: In the continued presence of this compound bromide, repeat the cumulative addition of the muscarinic agonist to generate a second CRC. A rightward shift in the CRC is expected.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4-6 using at least two other concentrations of this compound bromide.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound bromide, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound bromide on the x-axis.

    • Perform a linear regression on the plotted data. A slope that is not significantly different from unity is indicative of competitive antagonism.

    • The pA2 value is determined from the x-intercept of the regression line.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound bromide for each of the five muscarinic receptor subtypes (M1-M5) expressed in recombinant cell lines.

  • This compound bromide

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

  • A suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS))

  • A high-affinity, non-labeled muscarinic antagonist for determining non-specific binding (e.g., atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid and a scintillation counter

experimental_workflow_binding cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes from Receptor-Expressing Cells setup_assay Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells prep_reagents Prepare Serial Dilutions of This compound Bromide add_components Add Membranes, Radioligand, and Test Compounds setup_assay->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash scint_count Quantify Radioactivity via Scintillation Counting filter_wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding plot_curve Plot % Inhibition vs. log[this compound Bromide] calc_binding->plot_curve determine_ic50 Determine IC50 from Curve Fit plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Figure 2. Workflow for Radioligand Binding Assay.

  • Membrane Preparation: Grow and harvest cells expressing the desired muscarinic receptor subtype. Prepare a crude membrane fraction through homogenization and differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, prepare the following reaction mixtures in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competitive Binding: Cell membranes, radioligand, and serial dilutions of this compound bromide.

  • Incubation: Initiate the binding reaction and incubate the plate at a defined temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with several volumes of ice-cold binding buffer to minimize non-specific binding to the filter.

  • Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound bromide: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding as a function of the logarithm of the molar concentration of this compound bromide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Calcium Mobilization Assay for Functional Antagonism

This protocol describes the use of a fluorescent calcium indicator to measure the ability of this compound bromide to inhibit muscarinic receptor-mediated increases in intracellular calcium in living cells. This assay is particularly suited for Gq-coupled muscarinic receptors (M1, M3, M5).

  • This compound bromide

  • Muscarinic agonist (e.g., Carbachol)

  • A cell line expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 or HEK293-M3 cells)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • A fluorescence plate reader with liquid injection capabilities or a fluorescence microscope.

  • 96-well, black-walled, clear-bottom microplates.

experimental_workflow_calcium cluster_prep Cell Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate load_dye Load Cells with a Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells pre_incubate Pre-incubate with Varying Concentrations of this compound Bromide wash_cells->pre_incubate add_agonist Stimulate with a Fixed Concentration of Agonist pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Changes Over Time add_agonist->measure_fluorescence plot_response Plot Fluorescence vs. Time measure_fluorescence->plot_response determine_peak Determine Peak Response plot_response->determine_peak plot_inhibition Plot % Inhibition vs. log[this compound Bromide] determine_peak->plot_inhibition calc_ic50 Calculate IC50 plot_inhibition->calc_ic50

References

Troubleshooting & Optimization

Technical Support Center: Otilonium Bromide In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otilonium bromide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of otilonium bromide?

A1: Otilonium bromide (OB) is a spasmolytic agent with a complex and localized mechanism of action within the gastrointestinal (GI) tract.[1][2][3] Its primary actions include:

  • Blockade of L-type and T-type Calcium Channels: OB inhibits the influx of calcium ions into smooth muscle cells by blocking L-type and T-type Ca2+ channels.[1][4][5][6][7][8][9] This interference with calcium mobilization is crucial for preventing excessive muscle contractions and abdominal cramps.[1][6]

  • Antimuscarinic and Tachykinin Receptor Antagonism: The drug also interacts with muscarinic receptors and tachykinin (NK1 and NK2) receptors on smooth muscle cells and primary afferent neurons.[1][2][5][10][11][12] This combined effect helps to reduce motility and abdominal pain.[1][2]

Q2: Why is otilonium bromide considered to have a local action in the gut?

A2: Otilonium bromide is a quaternary ammonium compound, a chemical feature that leads to poor systemic absorption after oral administration.[3][10][11] Pharmacokinetic studies in animal models and humans have shown that plasma levels of the drug are significantly lower (up to 1,000 times) than in the gastrointestinal tract.[10][13] The majority of the administered dose is eliminated in the feces.[10] This poor absorption ensures that the drug concentrates in the large bowel wall, where it exerts its therapeutic effects directly.[1][14]

Q3: What is the oral bioavailability of otilonium bromide in animal models?

A3: The absolute oral bioavailability of otilonium bromide in rats is low, reported to be approximately 1.1%.[15] Despite this low systemic uptake, it effectively penetrates the walls of the large intestine to reach its target sites.[10][14]

Q4: How should I prepare otilonium bromide for in vivo administration?

A4: Otilonium bromide is soluble in water and ethanol.[16][17] For oral administration in animal studies, it can be dissolved in water.[18] Stock solutions can be prepared in organic solvents like DMSO, ethanol, or dimethylformamide, but for biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to minimize solvent effects.[16] It is recommended to prepare aqueous solutions fresh daily.[16]

Q5: What are the typical dosages of otilonium bromide used in rat models?

A5: The dosage can vary depending on the experimental model and the intended effect. Published studies in rats have used oral doses ranging from 2 mg/kg to 100 mg/kg.[14][18][19] Chronic toxicity studies have shown that oral doses up to 80 mg/kg administered for 180 days did not cause significant adverse effects in laboratory animals.[10]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in my in vivo model.

  • Possible Cause 1: Drug Preparation and Stability. Otilonium bromide is susceptible to hydrolysis in aqueous solutions.[20][21]

    • Solution: Always prepare fresh aqueous solutions of otilonium bromide immediately before use.[16][20] If a stock solution is required, prepare it in a stable aprotic solvent like acetonitrile and make final dilutions into your aqueous vehicle just before administration.[20][21]

  • Possible Cause 2: Dosage. The selected dose may be too low for your specific animal model or experimental conditions.

    • Solution: Review the literature for established effective doses in similar models.[18][22] Consider performing a dose-response study to determine the optimal dose for your endpoint. Doses of 20 mg/kg (p.o.) have been shown to be effective in rat models of stress-induced hypermotility.[18]

  • Possible Cause 3: Administration Route. While oral administration is common due to its clinical relevance, the very low bioavailability might be a limiting factor.

    • Solution: Ensure correct oral gavage technique to guarantee the full dose is delivered to the stomach. For mechanistic studies requiring higher systemic exposure, consider alternative routes, though this deviates from the drug's intended local action.

Issue 2: Observing unexpected systemic side effects.

  • Possible Cause 1: Overdose. Although otilonium bromide has a high safety profile due to poor absorption, very high doses could potentially lead to systemic effects.[10][19]

    • Solution: Re-calculate your dosage carefully based on the animal's body weight. In case of accidental overdose, potential systemic effects could include anticholinergic symptoms or cardiovascular effects like hypotension.[19][23]

  • Possible Cause 2: Vehicle Effects. The vehicle used to dissolve or suspend the drug may be causing adverse reactions.

    • Solution: Run a vehicle-only control group to rule out any effects from the administration vehicle itself.

Issue 3: Difficulty dissolving otilonium bromide.

  • Possible Cause: Solubility Limits. While soluble in water, you may be attempting to prepare a concentration that exceeds its solubility limits.

    • Solution: The solubility of otilonium bromide in PBS (pH 7.2) is approximately 10 mg/ml.[16] Ensure your desired concentration does not exceed this. If a higher concentration is needed, consider using a small amount of a co-solvent like ethanol or DMSO, but be mindful of potential solvent toxicity and include appropriate vehicle controls.[16]

Data Presentation

Table 1: Pharmacokinetic Parameters of Otilonium Bromide in Rats

ParameterRouteDoseValueReference
Absolute Oral Bioavailability Oral20 mg/kg1.1%[15]
Cmax (Maximum Concentration) Oral20 mg/kg182.8 ± 44.6 ng/mL[15]
Tmax (Time to Cmax) Oral20 mg/kg1.9 ± 1.6 h[15]
t1/2 (Half-life) Oral20 mg/kg6.4 ± 1.3 h[15]
AUC (Area Under the Curve) Oral20 mg/kg579 ± 113 ng·h/mL[15]
AUC (Area Under the Curve) IV1 mg/kg2,088 ± 676 ng·h/mL[15]

Table 2: Exemplary In Vivo Dosages of Otilonium Bromide in Rodent Models

Animal ModelRouteDoseObserved EffectReference
Rat (Normal)Oral2 mg/kgUsed for tissue distribution studies[14]
Rat (Stress-induced hyperalgesia)Oral20 mg/kgReduced abdominal contractions[18]
Rat (TNBS-induced colitis)Oral100 mg/kgReduced c-Fos expression (neuronal activation marker)[19]
Rat (Chronic treatment)Oral2-20 mg/kg/dayInduced changes in colonic L-type Ca2+ channels and neurotransmitter expression[24]

Experimental Protocols

Protocol 1: Evaluation of Otilonium Bromide on Visceral Hypersensitivity in a Rat Model

This protocol is based on methodologies used to assess visceral sensitivity in response to colorectal distension (CRD) in rats.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve otilonium bromide in sterile water to the desired final concentrations (e.g., 0.4 mg/mL for a 2 mg/kg dose, 4 mg/mL for a 20 mg/kg dose, assuming a 5 mL/kg administration volume).[18]

    • Prepare the solution fresh on the day of the experiment.

  • Drug Administration:

    • Administer otilonium bromide or vehicle (water) via oral gavage (p.o.).[18]

    • A typical administration time is 4 hours before the CRD procedure to allow for drug transit and action in the colon.[18]

  • Colorectal Distension (CRD) Procedure:

    • Gently insert a flexible balloon catheter (e.g., 5-6 cm) into the descending colon and rectum.

    • Secure the catheter to the tail.

    • Allow the animal to acclimate for a period (e.g., 30 minutes) in a small enclosure that restricts major movement but allows for observation.

    • Induce visceral stimulation by inflating the balloon to specific pressures or volumes (e.g., 0.4, 0.8, 1.2 mL).[18]

  • Endpoint Measurement:

    • Quantify the visceral motor response, typically by measuring the number of abdominal contractions or by recording electromyographic (EMG) activity of the abdominal muscles during distension.[18]

  • Data Analysis:

    • Compare the number of abdominal contractions or EMG activity at each distension level between the vehicle-treated group and the otilonium bromide-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Visualizations

Otilonium_Bromide_MoA cluster_SMC Smooth Muscle Cell OB Otilonium Bromide (OB) L_channel L-type Ca2+ Channel OB->L_channel Blocks T_channel T-type Ca2+ Channel OB->T_channel Blocks M_receptor Muscarinic Receptor OB->M_receptor Antagonizes NK_receptor Tachykinin (NK) Receptor OB->NK_receptor Antagonizes Ca_influx Ca2+ Influx L_channel->Ca_influx T_channel->Ca_influx Contraction Muscle Contraction M_receptor->Contraction Stimulates NK_receptor->Contraction Stimulates Ca_influx->Contraction Stimulates Experimental_Workflow start Start: Animal Acclimatization drug_prep Prepare Otilonium Bromide (Fresh Aqueous Solution) start->drug_prep grouping Divide Animals into Groups (Vehicle, OB Dose 1, OB Dose 2...) drug_prep->grouping admin Oral Gavage Administration (Vehicle or OB) grouping->admin wait Waiting Period (e.g., 4 hours) admin->wait crd Colorectal Distension (CRD) Procedure wait->crd measure Measure Visceral Motor Response (e.g., Abdominal Contractions) crd->measure analysis Data Analysis (Compare Groups) measure->analysis end End analysis->end

References

troubleshooting solubility issues with timepidium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with timepidium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its general solubility characteristics?

This compound bromide is a quaternary ammonium anticholinergic agent used for the symptomatic treatment of visceral spasms.[1][2] Its quaternary nitrogen structure influences its solubility profile.[1]

Based on available data, this compound bromide exhibits the following qualitative solubility:

  • Very Soluble in methanol and acetic acid.[3]

  • Freely Soluble in ethanol (99.5%).[3]

  • Soluble in Dimethyl Sulfoxide (DMSO).[4]

  • Sparingly Soluble in water and acetic anhydride.[3]

  • Practically Insoluble in diethyl ether.[3]

It is important to note that there are conflicting reports regarding its water solubility, with some sources describing it as having "high water solubility"[5], while others classify it as "sparingly soluble."[3] This discrepancy may be due to differences in experimental conditions such as temperature and pH. A 1 in 100 solution of this compound bromide in freshly boiled and cooled water has a pH between 5.3 and 6.3.[3]

Q2: I am having trouble dissolving this compound bromide in water. What could be the issue?

Given that this compound bromide is described as "sparingly soluble" in water, several factors could be contributing to dissolution difficulties:

  • Concentration: You may be attempting to prepare a solution that exceeds its intrinsic solubility in water.

  • Temperature: Solubility of solids in liquids is often temperature-dependent. Dissolving the compound at room temperature may not be sufficient.

  • pH of the Solution: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. Although this compound bromide is a quaternary ammonium salt and permanently charged, the overall formulation's pH can influence its stability and interaction with other components.

  • Purity of the Compound: Impurities in the this compound bromide sample could affect its solubility characteristics.

Q3: My this compound bromide solution is cloudy or forms a precipitate over time. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable and will precipitate over time.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.

  • pH Shift: A change in the pH of the solution upon storage or exposure to air (e.g., absorption of CO2) could potentially affect the stability of the dissolved compound.

  • Interaction with Container: Quaternary ammonium compounds can sometimes be adsorbed onto plastic surfaces. It is recommended to use glass containers for sample collection and storage.

Q4: Are there any recommended solvents other than water for preparing stock solutions?

Yes, based on its reported solubility, the following solvents are good candidates for preparing stock solutions:

  • Methanol: this compound bromide is "very soluble" in methanol.[3]

  • Ethanol: It is "freely soluble" in ethanol.[3]

  • DMSO: It is reported to be "soluble" in DMSO.[4][6]

When preparing stock solutions in organic solvents for use in aqueous experimental systems (e.g., cell culture), ensure the final concentration of the organic solvent is low enough to not affect the biological system. For cell-based assays, the final DMSO concentration should typically not exceed 0.1%.[6]

Troubleshooting Guides

Issue 1: Difficulty in Achieving Complete Dissolution

If you are struggling to dissolve this compound bromide, follow this troubleshooting workflow:

G Troubleshooting Incomplete Dissolution start Start: Incomplete Dissolution check_conc Is the target concentration too high? start->check_conc reduce_conc Action: Reduce concentration or use more solvent. check_conc->reduce_conc Yes check_temp Is the dissolution being performed at room temperature? check_conc->check_temp No success Success: Complete Dissolution reduce_conc->success increase_temp Action: Gently warm the solution (e.g., to 37°C or 50°C). Monitor for degradation. check_temp->increase_temp Yes check_agitation Is the solution being adequately agitated? check_temp->check_agitation No increase_temp->success increase_agitation Action: Use a vortex mixer or sonicator. check_agitation->increase_agitation No check_solvent Are you using an appropriate solvent? check_agitation->check_solvent Yes increase_agitation->success change_solvent Action: Switch to a solvent with higher solubility (e.g., Methanol, Ethanol, DMSO). check_solvent->change_solvent No check_ph Are you using an aqueous solution? Consider the effect of pH. check_solvent->check_ph Yes change_solvent->success adjust_ph Action: Adjust the pH of the solvent. (Note: this compound bromide is stable in a pH range of 5.3-6.3 in water). check_ph->adjust_ph Yes fail Issue Persists: Consult further resources or consider compound purity. check_ph->fail No adjust_ph->success

Caption: A logical workflow for troubleshooting incomplete dissolution of this compound bromide.

Issue 2: Solution Instability (Precipitation/Cloudiness)

If your prepared solution is not stable, consider the following steps:

G Troubleshooting Solution Instability start Start: Solution is cloudy or has precipitated check_storage_temp Was the solution stored at a lower temperature than preparation? start->check_storage_temp store_at_rt Action: Store the solution at room temperature or the temperature of use. Prepare fresh if necessary. check_storage_temp->store_at_rt Yes check_supersaturation Was the solution prepared by heating and then cooling? check_storage_temp->check_supersaturation No resolved Issue Resolved store_at_rt->resolved prepare_at_rt Action: Prepare a saturated solution at room temperature to avoid supersaturation. check_supersaturation->prepare_at_rt Yes check_ph_stability Is the pH of the solution stable over time? check_supersaturation->check_ph_stability No prepare_at_rt->resolved buffer_solution Action: Use a buffered solvent to maintain a stable pH. check_ph_stability->buffer_solution No check_container Are you using a plastic container? check_ph_stability->check_container Yes buffer_solution->resolved use_glass Action: Switch to glass containers to prevent adsorption. check_container->use_glass Yes unresolved Issue Unresolved: Consider chemical degradation or interaction with other components. check_container->unresolved No use_glass->resolved

Caption: A decision tree for addressing instability in this compound bromide solutions.

Data Presentation

Currently, there is a lack of specific quantitative solubility data for this compound bromide in the public domain. The following table summarizes the available qualitative data and provides estimated solubility ranges based on pharmacopeial definitions.

SolventQualitative SolubilityEstimated Solubility Range (mg/mL)
WaterSparingly soluble[3] / High solubility[5]1 - 10
MethanolVery soluble[3]> 1000
Ethanol (99.5%)Freely soluble[3]100 - 1000
Acetic Acid (100)Very soluble[3]> 1000
Acetic AnhydrideSparingly soluble[3]1 - 10
Diethyl EtherPractically insoluble[3]< 0.1
DMSOSoluble[4]10 - 100

Note: The estimated solubility ranges are based on the definitions provided in the United States Pharmacopeia (USP).

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound bromide in a specific solvent at a controlled temperature.

Materials:

  • This compound bromide powder

  • Selected solvent (e.g., deionized water, phosphate buffer pH 7.4, methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound bromide powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Allow the vials to stand for a short period to let the solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtrate with the appropriate solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Protocol 2: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound bromide in DMSO for use in biological assays.

Materials:

  • This compound bromide powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound bromide powder in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound bromide is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Once dissolved, the stock solution can be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Mandatory Visualization

Signaling Pathway of this compound Bromide

This compound bromide is a muscarinic receptor antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors, thereby reducing smooth muscle contraction and glandular secretions in the gastrointestinal tract.[5][7]

G Mechanism of Action of this compound Bromide cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle/Glandular Cell) ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Gq_protein Gq Protein Activation M3_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Response Smooth Muscle Contraction / Glandular Secretion Ca_release->Response This compound This compound Bromide Block Blockade This compound->Block Block->M3_Receptor

Caption: The signaling pathway illustrating the antagonistic action of this compound bromide on muscarinic M3 receptors.

References

minimizing off-target effects of timepidium bromide in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of timepidium bromide in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound bromide?

This compound bromide is a quaternary ammonium antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, particularly in the gastrointestinal (GI) tract, it reduces smooth muscle spasms and secretions, making it effective for treating conditions like peptic ulcers and irritable bowel syndrome.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects.[3]

Q2: What are the known off-target effects of this compound bromide?

The off-target effects of this compound bromide are primarily due to its action on muscarinic receptors outside the GI tract. These are extensions of its pharmacological mechanism and can include:

  • Cardiovascular: Tachycardia (increased heart rate) due to blockade of M2 receptors in the heart.

  • Ocular: Mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), leading to blurred vision and photophobia, due to blockade of M3 receptors in the eye.

  • Secretory: Dry mouth (xerostomia), reduced sweating (anhidrosis), and decreased bronchial secretions due to blockade of M1 and M3 receptors in salivary and sweat glands.[4]

  • Urinary: Urinary retention due to relaxation of the detrusor muscle in the bladder (an M3-mediated effect).

Q3: How can I minimize the off-target effects of this compound bromide in my experiments?

Minimizing off-target effects involves careful experimental design and may include:

  • Dose Optimization: Use the lowest effective dose of this compound bromide that elicits the desired on-target effect in your model. Conduct dose-response studies to determine the optimal concentration.

  • Route of Administration: Consider local or targeted delivery methods if your research focuses on a specific organ system (e.g., direct application to GI tissue) to minimize systemic exposure.

  • Use of Selective Antagonists (as controls): In some experimental setups, using more selective muscarinic antagonists for M1, M2, or M3 receptors as controls can help differentiate the specific receptor subtypes involved in the observed effects.

  • Genetic Models: Employing knockout or knockdown models for specific muscarinic receptor subtypes can help elucidate the contribution of each receptor to the overall effects of this compound bromide.

Troubleshooting Guide

Observed Off-Target Effect Potential Cause Troubleshooting Steps
Significant Tachycardia or other Cardiovascular Changes Blockade of cardiac M2 muscarinic receptors.1. Lower the dose: Reduce the concentration of this compound bromide administered. 2. Monitor cardiovascular parameters continuously: Use telemetry or frequent measurements to assess the onset and duration of cardiovascular effects. 3. Consider a more M3-selective antagonist for comparison if the primary target is smooth muscle outside the heart.
Excessive Dry Mouth or Reduced Salivation in Animal Models Blockade of M1 and M3 receptors in the salivary glands.1. Ensure adequate hydration of the animals. 2. Use a lower, more localized dose if possible. 3. Quantify salivary flow to establish a clear dose-response relationship for this side effect.
Urinary Retention or Bladder Distension Blockade of M3 receptors in the bladder detrusor muscle.1. Monitor urination and bladder volume in experimental animals. 2. Reduce the dose of this compound bromide. 3. Compare with a known uroselective antimuscarinic agent to understand the relative bladder effects.
Inconsistent or Unexpected Results Potential interaction with other experimental conditions or non-muscarinic off-target effects.1. Review experimental protocol for confounding factors. 2. Conduct in vitro receptor binding assays to screen for activity at other receptor types. 3. Use a structurally unrelated muscarinic antagonist as a control to confirm the observed effects are class-specific.

Quantitative Data

Compound M1 Receptor (Ki, nM) M2 Receptor (Ki, nM) M3 Receptor (Ki, nM) M4 Receptor (Ki, nM) M5 Receptor (Ki, nM) Reference
Glycopyrrolate 0.5 - 3.60.5 - 3.60.5 - 3.6Data not availableData not available[1][2][4]
Ipratropium Bromide ~1.7~1.9~1.0Data not availableData not available

Note: These values indicate that glycopyrrolate and ipratropium bromide are relatively non-selective among the M1, M2, and M3 receptor subtypes. This lack of selectivity is common for many quaternary ammonium antimuscarinics and is the underlying reason for their off-target effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of Muscarinic Receptor Antagonism using Isolated Organ Bath

Objective: To determine the functional potency (pA2) of this compound bromide at muscarinic receptors in a specific tissue (e.g., guinea pig ileum, bladder, or trachea).

Methodology:

  • Tissue Preparation: Euthanize a suitable animal model (e.g., guinea pig) and dissect the target tissue (e.g., a segment of ileum). Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with washes every 15-20 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound bromide for a predetermined period (e.g., 30 minutes).

  • Second Agonist Curve: In the presence of this compound bromide, generate a second cumulative concentration-response curve for the same agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the dose-ratio and construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

Protocol 2: In Vivo Assessment of Salivary Secretion in Mice

Objective: To evaluate the in vivo off-target effect of this compound bromide on salivary secretion.

Methodology:

  • Animal Preparation: Anesthetize mice (e.g., with a ketamine/xylazine cocktail).

  • Baseline Saliva Collection: Place a pre-weighed cotton ball into the mouth of the anesthetized mouse for a set period (e.g., 5 minutes) to collect baseline saliva.

  • Drug Administration: Administer this compound bromide via a suitable route (e.g., intraperitoneal or subcutaneous injection). Administer vehicle to a control group.

  • Post-Treatment Saliva Collection: At a specified time after drug administration, place a new pre-weighed cotton ball into the mouth for the same duration as the baseline collection.

  • Quantification: Weigh the cotton balls immediately after collection to determine the amount of saliva produced. The difference in weight before and after collection represents the saliva volume.

  • Data Analysis: Compare the saliva production in the this compound bromide-treated group to the vehicle-treated control group to quantify the antisialagogue effect.

Visualizations

Signaling Pathways

muscarinic_signaling cluster_gq M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_gi M2, M4 Receptor Signaling (Gi/o Pathway) ACh_q Acetylcholine M_Gq M1/M3/M5 Receptor ACh_q->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_q Smooth Muscle Contraction, Glandular Secretion Ca->Response_q PKC->Response_q Timepidium_q This compound Bromide Timepidium_q->M_Gq ACh_i Acetylcholine M_Gi M2/M4 Receptor ACh_i->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel ↑ K⁺ Conductance Gi->K_channel activates cAMP ↓ cAMP AC->cAMP Response_i ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Response_i K_channel->Response_i Timepidium_i This compound Bromide Timepidium_i->M_Gi

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) organ_bath Isolated Organ Bath Setup tissue_prep->organ_bath agonist_curve1 Generate Agonist Concentration-Response Curve organ_bath->agonist_curve1 antagonist_inc Incubate with This compound Bromide agonist_curve1->antagonist_inc agonist_curve2 Generate Second Agonist Concentration-Response Curve antagonist_inc->agonist_curve2 pa2_calc Calculate pA2 Value (Schild Analysis) agonist_curve2->pa2_calc animal_model Select Animal Model (e.g., Mouse) baseline Measure Baseline Parameter (e.g., Salivation, Heart Rate) animal_model->baseline drug_admin Administer this compound Bromide or Vehicle baseline->drug_admin post_measure Measure Parameter Post-Administration drug_admin->post_measure data_analysis Compare Treated vs. Control (Assess Off-Target Effect) post_measure->data_analysis logical_relationship cluster_on_target On-Target Effects (GI Tract) cluster_off_target Off-Target Effects (Systemic) tb This compound Bromide (Quaternary Ammonium Antimuscarinic) m3_gi M3 Receptor Blockade (Smooth Muscle, Glands) tb->m3_gi m2_cardiac M2 Receptor Blockade (Heart) tb->m2_cardiac m3_salivary M3 Receptor Blockade (Salivary Glands) tb->m3_salivary m3_ocular M3 Receptor Blockade (Eye) tb->m3_ocular on_target_outcome Desired Therapeutic Effect: ↓ Spasms, ↓ Secretions m3_gi->on_target_outcome off_target_outcome Adverse Side Effects: Tachycardia, Dry Mouth, Blurred Vision m2_cardiac->off_target_outcome m3_salivary->off_target_outcome m3_ocular->off_target_outcome

References

Technical Support Center: Improving the Long-Term Stability of Timepidium Bromide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of timepidium bromide stock solutions. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Disclaimer: Publicly available, quantitative long-term stability data specifically for this compound bromide stock solutions is limited. The recommendations provided below are based on the known chemical properties of this compound bromide as a quaternary ammonium compound with a piperidinium core, general principles of drug stability, and established best practices for similar molecules. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.

Troubleshooting Guide: Common Issues with this compound Bromide Stock Solutions

This guide addresses potential problems you might encounter with your this compound bromide stock solutions and offers systematic steps to identify and resolve them.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Experimental Results Chemical Degradation: this compound bromide may have degraded due to improper storage conditions such as exposure to high pH, elevated temperature, or light.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and at an appropriate pH.2. Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution using high-purity this compound bromide and appropriate solvent.3. Perform Stability Check: If the problem persists, conduct a preliminary stability check by comparing the performance of a freshly prepared solution with an aged solution using a validated analytical method (e.g., HPLC).
Precipitation or Cloudiness in the Solution Low Solubility: The concentration of this compound bromide may exceed its solubility limit in the chosen solvent, especially at lower temperatures.Solvent Evaporation: Partial evaporation of the solvent can increase the concentration and lead to precipitation.pH Shift: A change in the pH of the solution could affect the solubility of this compound bromide.1. Check Solubility: Confirm the solubility of this compound bromide in the chosen solvent at the storage temperature.2. Gently Warm and Agitate: Try gently warming the solution while agitating to redissolve the precipitate. Do not use excessive heat.3. Solvent and pH Adjustment: Consider using a co-solvent to improve solubility or buffer the solution to a pH where this compound bromide is most stable and soluble.4. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation.
Discoloration of the Solution Photodegradation: Exposure to light, particularly UV light, can cause photochemical reactions leading to colored degradation products.Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.1. Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil.2. Use Degassed Solvents: For sensitive applications, consider preparing solutions with solvents that have been degassed to remove dissolved oxygen.3. Inert Atmosphere: For maximum stability, consider blanketing the headspace of the vial with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Preparation and Storage of Stock Solutions

Q1: What is the recommended solvent for preparing this compound bromide stock solutions?

A1: this compound bromide, as a quaternary ammonium salt, is highly soluble in water[1]. Therefore, high-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent. For applications requiring a non-aqueous solvent, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be considered, although the long-term stability in these solvents should be validated.

Q2: What is the optimal pH for storing aqueous stock solutions of this compound bromide?

A2: While specific data for this compound bromide is unavailable, quaternary ammonium compounds are generally more stable in neutral to slightly acidic conditions. Alkaline conditions (high pH) can promote degradation through mechanisms such as Hofmann elimination or nucleophilic substitution. Therefore, it is recommended to maintain the pH of aqueous stock solutions between 4 and 7. Using a suitable buffer system can help maintain a stable pH.

Q3: What are the ideal storage temperature and light conditions?

A3: For long-term storage, it is recommended to store this compound bromide stock solutions at 2-8°C and protected from light. While some information suggests stability at 25°C, lower temperatures generally slow down the rate of chemical degradation[1]. Always store solutions in amber vials or in a light-blocking container to prevent photodegradation.

Stability and Degradation

Q4: What are the likely degradation pathways for this compound bromide?

A4: As a quaternary ammonium compound containing a piperidinium ring, this compound bromide may be susceptible to several degradation pathways, particularly under stress conditions:

  • Hydrolysis: Although generally stable, extreme pH and high temperatures can promote hydrolysis.

  • Photodegradation: The thiophene rings and the conjugated system in the molecule may absorb UV light, leading to photochemical decomposition.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

  • Degradation in Alkaline Conditions: Quaternary ammonium compounds can undergo Hofmann elimination or nucleophilic attack by hydroxide ions at elevated temperatures.

Below is a conceptual diagram illustrating a potential degradation pathway for a quaternary ammonium compound.

This compound Bromide This compound Bromide Degradation Product(s) Degradation Product(s) This compound Bromide->Degradation Product(s) Stress Conditions (e.g., High pH, Light, Heat)

Caption: Potential Degradation of this compound Bromide.

Q5: How can I check the stability of my this compound bromide stock solution?

A5: The most reliable method to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound bromide from its potential degradation products, allowing for the quantification of the remaining active compound. A decrease in the peak area of this compound bromide and the appearance of new peaks over time would indicate degradation.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound Bromide

Objective: To prepare a 10 mM aqueous stock solution of this compound bromide buffered at pH 6.0.

Materials:

  • This compound bromide powder (ensure high purity)

  • High-purity water (e.g., Milli-Q®)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer solution and adjust the pH to 6.0 using appropriate amounts of monobasic and dibasic sodium phosphate.

  • Weighing: Accurately weigh the required amount of this compound bromide powder to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound Bromide: 400.4 g/mol ).

  • Dissolution: Dissolve the weighed this compound bromide in a small volume of the pH 6.0 phosphate buffer in a volumetric flask.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the phosphate buffer.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials, tightly seal them, and store at 2-8°C, protected from light.

Protocol 2: Stability Assessment using HPLC (Forced Degradation Study)

Objective: To perform a forced degradation study to understand the stability profile of this compound bromide under various stress conditions.

Materials:

  • This compound bromide stock solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., a mixture of a buffered aqueous solution and acetonitrile)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: For each stress condition, mix equal volumes of the this compound bromide stock solution with the respective stressor solution (HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the stock solution directly. Include a control sample stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the HCl mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Incubate the NaOH mixture at room temperature for a defined period (e.g., 2 hours).

    • Oxidation: Incubate the H₂O₂ mixture at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot from each sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound bromide peak.

  • Data Analysis: Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound bromide in the stressed sample to that of the control sample.

The following diagram illustrates the workflow for a forced degradation study.

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic This compound Bromide Stock Solution This compound Bromide Stock Solution This compound Bromide Stock Solution->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Forced Degradation Study Workflow.

Logical Diagram for Optimal Storage Conditions

This diagram provides a logical approach to selecting the best storage conditions for your this compound bromide stock solutions to ensure their long-term stability.

Start Start Choose Solvent Choose Solvent Start->Choose Solvent Aqueous Aqueous Choose Solvent->Aqueous  Recommended Non-Aqueous Non-Aqueous Choose Solvent->Non-Aqueous  If necessary Buffer pH Buffer pH Aqueous->Buffer pH Protect from Light Protect from Light Non-Aqueous->Protect from Light pH 4-7 pH 4-7 Buffer pH->pH 4-7  Yes pH 4-7->Protect from Light Store at 2-8°C Store at 2-8°C Protect from Light->Store at 2-8°C Optimal Storage Optimal Storage Store at 2-8°C->Optimal Storage

References

addressing tachyphylaxis with repeated timepidium bromide administration in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of timepidium bromide, particularly in studies involving its repeated administration. While direct research on tachyphylaxis to this compound bromide is limited in publicly available literature, this guide extrapolates from the well-established mechanisms of muscarinic receptor desensitization to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action?

This compound bromide is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly in the smooth muscle of the gastrointestinal tract.[2][3] By blocking the action of acetylcholine, this compound bromide reduces gastrointestinal smooth muscle contractions and secretions, leading to its therapeutic effects as an antispasmodic.[2][3] Due to its quaternary ammonium structure, it is peripherally acting and does not readily cross the blood-brain barrier.[4]

Q2: We are observing a diminished response to this compound bromide in our ex vivo smooth muscle contractility assays after repeated applications. What could be the underlying cause?

A diminished response to repeated administration of an antagonist like this compound bromide, in the context of agonist-induced contractions, is likely due to tachyphylaxis, which for this class of drugs is primarily caused by the desensitization of the target muscarinic receptors (likely M3 receptors in the gut). This can occur through several mechanisms:

  • Receptor Phosphorylation: Agonist binding to the M3 receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event can interfere with the receptor's ability to couple with its G protein (Gq), thus dampening the downstream signaling cascade that leads to muscle contraction.

  • Arrestin Binding: Phosphorylated receptors can be bound by arrestin proteins. Arrestin binding further uncouples the receptor from the G protein and can target the receptor for internalization (endocytosis), removing it from the cell surface and making it unavailable for further stimulation.

  • Downregulation: With prolonged or repeated exposure to agonists (which might be used to induce contractions in your assay), the total number of muscarinic receptors on the cell surface can decrease over time, a process known as downregulation.

Q3: How can we experimentally confirm if muscarinic receptor desensitization is occurring in our model?

To investigate receptor desensitization, you can employ several experimental approaches:

  • Radioligand Binding Assays: These assays can be used to quantify the number of muscarinic receptors on the cell surface (Bmax) and their affinity for the ligand (Kd). A decrease in Bmax after repeated agonist stimulation would suggest receptor internalization or downregulation.

  • Second Messenger Assays: The M3 receptor is coupled to the Gq protein, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the levels of IP3 or intracellular calcium mobilization in response to a muscarinic agonist before and after repeated stimulation can provide a functional readout of receptor desensitization. A reduced response would indicate a loss of receptor function.

  • Western Blotting: This technique can be used to assess the phosphorylation state of the M3 receptor or the recruitment of GRKs and arrestins to the cell membrane.

Troubleshooting Guides

Issue: Inconsistent inhibitory effect of this compound bromide in repeated dosing studies.

Potential Cause Troubleshooting Steps
Receptor Desensitization/Downregulation 1. Introduce Washout Periods: Implement adequate washout periods between drug administrations to allow for receptor resensitization. The duration of this period will need to be determined empirically for your specific model. 2. Vary Agonist Concentration: If using an agonist to pre-contract the tissue, consider using the lowest effective concentration to minimize agonist-induced desensitization. 3. Control for Time-Dependent Effects: Run parallel control experiments with vehicle administration to account for any time-dependent changes in tissue responsiveness.
Experimental Variability 1. Standardize Tissue Preparation: Ensure consistent tissue dissection and mounting procedures to minimize variability between samples. 2. Maintain Physiological Conditions: Strictly control temperature, pH, and oxygenation of the organ bath solution. 3. Randomize Dosing Order: If testing multiple concentrations, randomize the order of administration to avoid systematic bias.
Drug Solution Instability 1. Prepare Fresh Solutions: Prepare this compound bromide solutions fresh for each experiment. 2. Verify Solvent Compatibility: Ensure the solvent used to dissolve the drug does not affect tissue viability or contractility at the final concentration used.

Experimental Protocols

Protocol: Investigating Muscarinic Receptor Desensitization in Isolated Ileum

This protocol provides a general framework for assessing tachyphylaxis to a muscarinic agonist, which can be adapted to study the effects of an antagonist like this compound bromide.

  • Tissue Preparation:

    • Humanely euthanize a small mammal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) bubbled with 95% O2 / 5% CO2 at 37°C.

    • Cut the ileum into segments of approximately 2 cm and mount them in an organ bath containing Krebs-Henseleit solution.

  • Induction of Tachyphylaxis:

    • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

    • Obtain a baseline cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).

    • To induce desensitization, incubate the tissue with a high concentration of the agonist (e.g., 100 µM carbachol) for a defined period (e.g., 30-60 minutes).

    • After the incubation period, wash the tissue extensively for a prolonged period (e.g., 60 minutes) to remove the agonist.

  • Assessment of Desensitization:

    • Obtain a second cumulative concentration-response curve to the same muscarinic agonist.

    • A rightward shift in the EC50 and/or a decrease in the maximal response (Emax) in the second curve compared to the first indicates desensitization.

  • Investigating the Effect of this compound Bromide:

    • To study how this compound bromide's effect is altered by desensitization, you can determine its inhibitory potency (pA2 value) against the agonist before and after the desensitization protocol.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates This compound This compound Bromide (Antagonist) This compound->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Tachyphylaxis_Workflow cluster_exp Experimental Workflow for Investigating Tachyphylaxis start Start: Isolated Smooth Muscle (e.g., Ileum) baseline 1. Obtain Baseline Agonist Dose-Response Curve start->baseline induce 2. Induce Desensitization: Prolonged High-Dose Agonist Incubation baseline->induce washout 3. Extensive Washout Period induce->washout post_desens 4. Obtain Post-Incubation Agonist Dose-Response Curve washout->post_desens analyze 5. Analyze Data: Compare EC50 and Emax post_desens->analyze conclusion Conclusion: Evidence of Tachyphylaxis? analyze->conclusion

Caption: Experimental Workflow for Tachyphylaxis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs involving timepidium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound bromide?

This compound bromide is a quaternary ammonium anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with a notable selectivity for the M3 subtype. This inhibition blocks the downstream signaling cascades initiated by acetylcholine, leading to effects such as smooth muscle relaxation.

Q2: What are the common in vitro applications of this compound bromide?

This compound bromide is frequently used in in vitro studies to investigate smooth muscle physiology and pharmacology. Common applications include isolated organ bath experiments to study its relaxant effects on tissues such as the ileum, bladder, and trachea. It is also utilized in cell-based assays to explore muscarinic receptor signaling and to screen for anticholinergic activity of novel compounds.

Q3: Is this compound bromide cell-permeable?

As a quaternary ammonium compound, this compound bromide possesses a permanent positive charge. This characteristic generally limits its ability to passively diffuse across cell membranes. Therefore, it is expected to primarily act on extracellular binding sites of cell surface receptors, such as the muscarinic receptors.

Q4: In which solvents can I dissolve this compound bromide?

This compound bromide is soluble in water and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or saline) and then dilute it to the final working concentration in the culture medium.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected antagonist activity 1. Reagent Degradation: this compound bromide solution may have degraded over time or due to improper storage. 2. pH of Experimental Buffer: The pH of the buffer can influence the charge and conformation of the compound and receptor. 3. High Agonist Concentration: The concentration of the muscarinic agonist (e.g., carbachol, acetylcholine) may be too high, leading to insurmountable antagonism.1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound bromide before each experiment. Store the stock solution protected from light and at the recommended temperature. 2. Verify and Maintain pH: Ensure the pH of your experimental buffer is stable and within the optimal range for your tissue or cell type (typically pH 7.4). 3. Optimize Agonist Concentration: Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for use in antagonist studies.
High background signal or off-target effects 1. Non-specific Binding: At high concentrations, this compound bromide may exhibit non-specific binding to other receptors or ion channels. 2. Cellular Stress: High concentrations of any compound can induce cellular stress, leading to non-specific responses.1. Determine Optimal Concentration Range: Conduct a dose-response experiment to identify the lowest effective concentration of this compound bromide that produces the desired antagonist effect. 2. Include Appropriate Controls: Use control groups with vehicle alone and consider testing other less specific anticholinergic agents to understand potential off-target effects. 3. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure the concentrations used are not cytotoxic.
Precipitation of the compound in culture media 1. Poor Solubility in Media Components: Some components of complex culture media (e.g., proteins, salts) may reduce the solubility of this compound bromide. 2. Incorrect Dilution Method: Adding a highly concentrated stock solution directly to a large volume of media can sometimes cause localized precipitation.1. Test Solubility: Before the main experiment, test the solubility of your final working concentration of this compound bromide in the culture medium under experimental conditions (e.g., 37°C, 5% CO2). 2. Use Serial Dilutions: Prepare intermediate dilutions of the stock solution in the culture medium before preparing the final concentration.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

This protocol outlines a standard procedure for assessing the anticholinergic activity of this compound bromide on isolated smooth muscle tissue.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved institutional guidelines.
  • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
  • Clean the ileum segment by gently flushing with Krebs-Henseleit buffer.
  • Cut the segment into 2-3 cm long pieces.

2. Organ Bath Setup:

  • Mount the ileum segment in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously aerate with 95% O2 / 5% CO2.
  • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 45-60 minutes, with buffer changes every 15 minutes.

3. Experimental Procedure:

  • Induce a submaximal contraction with an appropriate agonist, such as carbachol (e.g., at its EC80 concentration).
  • Once the contraction has stabilized, add cumulative concentrations of this compound bromide to the organ bath.
  • Record the relaxation of the smooth muscle at each concentration until a maximal response is achieved.
  • Wash the tissue extensively with buffer to return to baseline tension.

4. Data Analysis:

  • Express the relaxation induced by this compound bromide as a percentage of the pre-contraction induced by the agonist.
  • Plot the concentration-response curve and calculate the IC50 (the concentration of this compound bromide that causes 50% of the maximal relaxation).

Visualized Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: Smooth Muscle Contraction Assay A 1. Tissue Isolation (Guinea Pig Ileum) B 2. Organ Bath Mounting & Equilibration A->B C 3. Agonist-Induced Contraction (e.g., Carbachol) B->C D 4. Cumulative Addition of This compound Bromide C->D E 5. Measurement of Muscle Relaxation D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for assessing this compound bromide's effect on smooth muscle.

G cluster_pathway Simplified M3 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Activates This compound This compound Bromide This compound->M3R Inhibits Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: this compound bromide's inhibitory effect on the M3 receptor pathway.

Technical Support Center: Timepidium Bromide In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in timepidium bromide in vitro cell culture assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action in vitro?

This compound bromide is a peripherally acting anticholinergic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine.[1][2] It is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier.[3] In vitro studies have shown that it has a high affinity for muscarinic receptors, particularly the M3 subtype, which is prevalent in smooth muscle and glandular tissue.[4] This antagonism blocks the downstream signaling pathways associated with mAChR activation, such as the Gq/11-PLC-IP3-Ca2+ pathway for M3 receptors.[1][5][6]

Q2: Is this compound bromide soluble and stable in standard cell culture media?

This compound bromide is a quaternary ammonium salt and is reported to have high water solubility.[4] This property generally facilitates its dissolution in aqueous-based cell culture media. For cell-based experiments, it is often recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final desired concentration in the culture medium.[7] It is also reported to be stable under standard storage conditions (25°C, 60% relative humidity).[4] However, it is always best practice to prepare fresh dilutions for each experiment to ensure consistency.

Q3: What are the expected effects of this compound bromide in a functional cell-based assay?

As a muscarinic antagonist, this compound bromide is expected to inhibit the cellular responses induced by muscarinic agonists (e.g., acetylcholine, carbachol). In a calcium imaging assay using cells expressing M3 receptors, pre-incubation with this compound bromide should block or reduce the increase in intracellular calcium concentration typically observed upon agonist stimulation. In receptor binding assays, this compound bromide will compete with radiolabeled muscarinic ligands for binding to the receptors.

Troubleshooting Guides

Inconsistent or Unexpected Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)

Q: My cell viability results with this compound bromide are not reproducible. What could be the cause?

A: Inconsistent results in viability assays can stem from several factors:

  • Compound Stability and Solubility: Although generally stable, ensure your stock solution is properly stored and that the final concentration in the media does not lead to precipitation. Visually inspect the media after adding this compound bromide.

  • Assay Interference: As a quaternary ammonium compound, this compound bromide may have the potential to interfere with certain assay reagents.[8][9] For instance, some compounds can interact with the MTT reagent, leading to false readings.[10] It is advisable to run a control without cells to check for any direct reaction between this compound bromide and the assay reagents.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the assay output.

  • Incubation Time: The effect of this compound bromide on cell viability may be time-dependent. It is important to perform a time-course experiment to determine the optimal incubation period.

Q: I am observing higher/lower than expected cytotoxicity.

A: This could be due to:

  • Cell Line Sensitivity: Different cell lines will exhibit varying sensitivities to a compound. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Off-Target Effects: At high concentrations, compounds can have off-target effects that may lead to cytotoxicity not related to its primary mechanism of action.

  • Assay Choice: The choice of cytotoxicity assay can influence the results. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[11] It is recommended to use more than one type of assay to confirm the cytotoxic effects.[12]

Issues with Functional Assays (Receptor Binding & Calcium Imaging)

Q: I am not seeing a clear inhibition of the agonist-induced response in my calcium imaging assay.

A: Consider the following:

  • Agonist Concentration: Ensure you are using an appropriate concentration of the muscarinic agonist (e.g., EC50 or EC80) to elicit a robust but not maximal response, allowing for a clear window to observe inhibition.

  • Incubation Time with this compound Bromide: The antagonist needs sufficient time to bind to the receptors. Optimize the pre-incubation time with this compound bromide before adding the agonist.

  • Receptor Expression Levels: The level of muscarinic receptor expression in your cell line can affect the assay window. Higher receptor expression may require higher concentrations of the antagonist to achieve inhibition.

Q: My receptor binding assay is showing high non-specific binding.

A: High non-specific binding can obscure the specific binding of your compound. To troubleshoot this:

  • Optimize Blocking Agents: Use an appropriate unlabeled ligand at a high concentration to define non-specific binding.

  • Reduce Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.[13]

  • Washing Steps: Ensure that the washing steps are sufficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.

Data Presentation

As specific IC50 values for this compound bromide across a wide range of cell lines are not extensively published, it is crucial to determine these empirically in your cell line of interest. Below is a template for summarizing your experimental data.

Table 1: Cytotoxicity of this compound Bromide in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., HEK293MTT24User-determined
e.g., HEK293LDH24User-determined
e.g., A549MTT48User-determined
e.g., A549LDH48User-determined

Table 2: Receptor Binding Affinity of this compound Bromide

Receptor SubtypeCell Line/TissueRadioligandKi (nM)
M1e.g., CHO-M1e.g., [3H]NMS34.0
M2e.g., CHO-M2e.g., [3H]NMS7.7
M3e.g., CHO-M3e.g., [3H]NMS31.0
M4e.g., CHO-M4e.g., [3H]NMS18.0
M5e.g., CHO-M5e.g., [3H]NMS11.0
(Data from Vulcanchem)[4]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound bromide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully collect a portion of the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Incubation: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.

Calcium Imaging Assay Protocol

This protocol measures changes in intracellular calcium concentration, a key downstream event of M3 muscarinic receptor activation.

  • Cell Seeding: Seed cells expressing the M3 receptor in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the dye manufacturer's protocol. This usually involves a 30-60 minute incubation at 37°C.

  • Cell Washing: Gently wash the cells with a suitable buffer (e.g., HBSS) to remove extracellular dye.

  • Antagonist Incubation: Add various concentrations of this compound bromide to the wells and incubate for a predetermined time to allow for receptor binding.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader with kinetic reading capabilities.

  • Agonist Addition: Add a muscarinic agonist (e.g., acetylcholine or carbachol) to the wells.

  • Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the inhibitory effect of this compound bromide on the agonist-induced calcium response.

Visualizations

G This compound Bromide Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Bromide Stock Solution prep_cells Seed Cells in Microplate treatment Treat Cells with this compound Bromide (Dose-Response) prep_cells->treatment assay_viability Viability/Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay_viability assay_functional Functional Assay (e.g., Calcium Imaging) treatment->assay_functional analysis Measure Readout (Absorbance/Fluorescence) assay_viability->analysis assay_functional->analysis calc_ic50 Calculate IC50 or % Inhibition analysis->calc_ic50

Caption: A typical experimental workflow for in vitro cell culture assays with this compound bromide.

G M3 Muscarinic Receptor Signaling Pathway Inhibition acetylcholine Acetylcholine (Agonist) m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Activates This compound This compound Bromide (Antagonist) This compound->m3_receptor Blocks gq11 Gq/11 m3_receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Caption: Inhibition of the M3 muscarinic receptor signaling pathway by this compound bromide.

G Troubleshooting Logic for Inconsistent Viability Results start Inconsistent Viability Results check_solubility Check Compound Solubility and Stability start->check_solubility check_interference Run Assay Controls (No Cells) check_solubility->check_interference If soluble re_evaluate Re-evaluate Protocol and Re-run Experiment check_solubility->re_evaluate If insoluble/unstable check_seeding Verify Cell Seeding Consistency check_interference->check_seeding If no interference check_interference->re_evaluate If interference detected check_time Perform Time-Course Experiment check_seeding->check_time If consistent check_seeding->re_evaluate If inconsistent check_time->re_evaluate If time optimized

Caption: A logical approach to troubleshooting inconsistent cell viability assay results.

References

establishing appropriate experimental controls for timepidium bromide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving timepidium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound bromide?

This compound bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits its highest affinity for the M3 subtype, which is predominantly responsible for mediating smooth muscle contraction in visceral organs. As a quaternary ammonium compound, this compound bromide does not readily cross the blood-brain barrier, and therefore, its effects are primarily peripheral with no central nervous system side effects.[1]

Q2: What is an appropriate vehicle for dissolving this compound bromide in in vitro experiments?

This compound bromide is a quaternary ammonium salt and has high water solubility. For in vitro experiments, such as isolated organ bath studies, it can be dissolved in standard physiological salt solutions like Krebs-Henseleit (K-H) solution.

Q3: What are the essential controls for a this compound bromide experiment?

  • Vehicle Control: The physiological salt solution (e.g., Krebs-Henseleit solution) used to dissolve this compound bromide should be administered alone to ensure it does not elicit a response.

  • Positive Control (Agonist): A muscarinic agonist, such as acetylcholine or methacholine, should be used to induce a contractile response in the tissue, which can then be antagonized by this compound bromide.[2]

  • Positive Control (Antagonist): A well-characterized non-selective muscarinic antagonist, like atropine, can be used as a reference compound to compare the antagonistic potency of this compound bromide.[3][4]

  • Negative Control (Untreated): A baseline recording of the tissue without any treatment should be established to monitor for spontaneous activity.

Troubleshooting Guides

Isolated Smooth Muscle Contraction Assays
IssuePossible CauseSuggested Solution
High variability in contractile response - Tissue desensitization from repeated agonist exposure.- Inconsistent passive tension setting.- Tissue viability issues.- Ensure complete washout of the agonist between applications and allow for adequate re-equilibration time (e.g., 15 minutes).[5]- Carefully set the optimal passive tension for the specific tissue type and ensure it is consistent across all preparations.[6]- Test tissue viability with an initial challenge of a depolarizing agent (e.g., KCl) before starting the experiment.[6]
No response to muscarinic agonist - Incorrect agonist concentration.- Tissue damage during preparation.- Inactive agonist solution.- Verify the agonist concentration and prepare fresh dilutions.- Handle the tissue gently during dissection and mounting to avoid damage.- Prepare fresh agonist solutions for each experiment.
Incomplete antagonism by this compound bromide - Insufficient incubation time.- this compound bromide concentration is too low.- Presence of non-muscarinic contractile pathways.- Allow for an adequate pre-incubation period with this compound bromide before adding the agonist.- Perform a concentration-response curve to determine the optimal inhibitory concentration.- Consider the possibility of other receptor systems contributing to the contraction and investigate with other specific antagonists if necessary.
Radioligand Binding Assays
IssuePossible CauseSuggested Solution
High non-specific binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or membranes.- Use a radioligand concentration at or below its Kd value.[7]- Increase the volume and number of wash steps with ice-cold wash buffer.[7]- Add bovine serum albumin (BSA) to the assay buffer and consider pre-coating filters with BSA.[7]
Low specific binding - Low receptor density in the tissue preparation.- Inactive radioligand.- Incorrect assay conditions.- Increase the amount of membrane protein in the assay.[7]- Check the purity and activity of the radioligand.- Optimize incubation time and temperature to ensure equilibrium is reached.[7]
Inconsistent results between replicates - Pipetting errors.- Inhomogeneous membrane preparation.- Temperature fluctuations.- Use calibrated pipettes and ensure proper mixing of reagents.- Ensure the membrane preparation is well-homogenized.- Maintain a constant and controlled temperature during incubation.

Quantitative Data

The following tables summarize key quantitative parameters for this compound bromide.

ParameterValueTissue/Assay ConditionReference
pA₂ 8.44Isolated guinea pig gallbladder (antagonism of methacholine)[2]
Ki (M₃ subtype) 7.7 nMRadioligand binding assay
Ki (M₁ subtype) 34.0 nMRadioligand binding assay
Ki (M₂ subtype) 7.7 nMRadioligand binding assay
Ki (M₄ subtype) 18.0 nMRadioligand binding assay
Ki (M₅ subtype) 11.0 nMRadioligand binding assay

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contraction Assay (Organ Bath)

Objective: To determine the antagonistic effect of this compound bromide on muscarinic agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., guinea pig ileum)

  • Krebs-Henseleit (K-H) physiological salt solution

  • Muscarinic agonist (e.g., acetylcholine)

  • This compound bromide

  • Atropine (positive control antagonist)

  • Isolated organ bath system with force transducer and data acquisition software

  • Gas mixture: 95% O₂, 5% CO₂

Procedure:

  • Prepare the K-H solution and warm it to 37°C in the organ bath, continuously bubbling with the gas mixture.

  • Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Baseline & Viability: Record a stable baseline. Test tissue viability with a single high concentration of a depolarizing agent (e.g., KCl). Wash thoroughly until the tension returns to baseline.

  • Control Agonist Response: Add increasing concentrations of acetylcholine to the bath to generate a cumulative concentration-response curve.

  • After determining the maximal response, wash the tissue until it returns to the baseline.

  • Antagonist Incubation: Add a specific concentration of this compound bromide to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Test Agonist Response: In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound bromide to determine the dose ratio and calculate the pA₂ value using a Schild plot.

Protocol 2: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound bromide for muscarinic receptors.

Materials:

  • Tissue homogenate or cell membranes expressing muscarinic receptors

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine)

  • This compound bromide

  • Unlabeled non-selective antagonist (e.g., atropine) for determining non-specific binding

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Prepare the cell membranes and resuspend them in the binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding: Membranes + radioligand + a high concentration of unlabeled atropine.

    • Competition: Membranes + radioligand + varying concentrations of this compound bromide.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound bromide and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates TB This compound Bromide TB->M3R Competitively Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound bromide.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Prep 1. Tissue Preparation (e.g., Guinea Pig Ileum) Bath_Setup 2. Organ Bath Setup (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Tissue_Prep->Bath_Setup Equilibration 3. Equilibration & Viability Test (60 min, KCl challenge) Bath_Setup->Equilibration Control_CRC 4. Control Agonist CRC (Acetylcholine) Equilibration->Control_CRC Washout 5. Washout Control_CRC->Washout Antagonist_Inc 6. Antagonist Incubation (this compound Bromide) Washout->Antagonist_Inc Test_CRC 7. Test Agonist CRC (Acetylcholine) Antagonist_Inc->Test_CRC Data_Analysis 8. Data Analysis (Schild Plot, pA₂ Calculation) Test_CRC->Data_Analysis Control_Logic Experiment This compound Bromide Experiment Vehicle Vehicle Control (e.g., K-H Solution) Experiment->Vehicle Is the vehicle inert? Positive_Agonist Positive Control (Agonist - e.g., ACh) Experiment->Positive_Agonist Is the tissue responsive? Positive_Antagonist Positive Control (Antagonist - e.g., Atropine) Experiment->Positive_Antagonist How does it compare to a known antagonist? Negative Negative Control (Untreated Baseline) Experiment->Negative Is there spontaneous activity?

References

Validation & Comparative

Comparative Efficacy of Timepidium Bromide Versus Other Antispasmodic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of timepidium bromide and other commonly used antispasmodic agents in the management of visceral spasms, particularly in the context of Irritable Bowel Syndrome (IBS). The information presented is based on a systematic review of available clinical trial data, meta-analyses, and pharmacological studies, with a focus on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.

Executive Summary

Antispasmodic agents are a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome, aiming to alleviate abdominal pain and cramping by reducing smooth muscle contractions in the gastrointestinal (GI) tract. While all antispasmodics share this common goal, their mechanisms of action, and consequently their efficacy and side-effect profiles, can differ significantly.

This compound bromide , an anticholinergic agent, exerts its effects by antagonizing muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype. Clinical data, primarily from studies conducted in Japan, suggest its efficacy in reducing gastric motility and visceral pain. However, large-scale, head-to-head comparative trials with other leading antispasmodics in diverse patient populations with IBS are limited.

This guide will delve into the comparative efficacy of this compound bromide against other prominent antispasmodics: otilonium bromide , pinaverium bromide , mebeverine , and hyoscine butylbromide . We will present available quantitative data, detail representative experimental protocols, and visualize the signaling pathways to provide a clear and objective overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of Antispasmodic Agents

The following table summarizes the quantitative data on the efficacy of various antispasmodic agents from meta-analyses of randomized controlled trials (RCTs) in patients with Irritable Bowel Syndrome. Efficacy is primarily reported as Odds Ratio (OR) for global symptom improvement or abdominal pain relief compared to placebo, and the Number Needed to Treat (NNT).

Antispasmodic AgentMechanism of ActionEfficacy EndpointOdds Ratio (OR) vs. Placebo (95% CI)Number Needed to Treat (NNT) for Symptom ImprovementKey Findings & Citations
This compound Bromide Anticholinergic (M3 Muscarinic Receptor Antagonist)Reduction in gastric tonus and peristalsisSignificantly greater than placebo.[1]Data not available from large-scale IBS trials.A double-blind study showed no significant difference in effect on gastric tonus compared to hyoscine-N-butylbromide and prifinium-bromide.[1]
Otilonium Bromide L-type calcium channel blocker, Antimuscarinic, Tachykinin NK2 receptor antagonistGlobal IBS Symptom Improvement2.03 (1.49 - 2.77)5Significantly effective for global symptom improvement and pain relief.[2][3] Appears to be more effective than pinaverium bromide in reducing the number of pain attacks.[4]
Pinaverium Bromide L-type calcium channel blockerGlobal IBS Symptom Improvement1.48 (0.95 - 4.63)Data varies across studiesEffective in improving abdominal pain and bloating.[3]
Mebeverine Musculotropic (blocks sodium and calcium channels)Global IBS Symptom ImprovementNot consistently superior to placebo in recent large trials.Data varies; some studies show no significant difference from placebo.Efficacy in placebo-controlled trials is debated, though non-placebo-controlled trials have shown positive results.[5]
Hyoscine Butylbromide Anticholinergic (Muscarinic Receptor Antagonist)Global IBS Symptom ImprovementData varies; one meta-analysis suggests an NNT of 3.3An effective and well-established antispasmodic for abdominal cramping and pain.[4][6]

Note: The data presented are derived from meta-analyses and individual studies. Direct head-to-head comparisons of all agents in a single trial are scarce. The efficacy of these agents can vary based on the specific IBS subtype (IBS-D, IBS-C, or IBS-M) and patient population.

Experimental Protocols

To provide a clear understanding of the methodology behind the presented data, a representative experimental protocol for a randomized, double-blind, placebo-controlled trial of an antispasmodic in IBS is detailed below. This protocol is a composite based on the methodologies of several key studies.

Representative Clinical Trial Protocol for an Antispasmodic in IBS
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients (18-65 years) diagnosed with Irritable Bowel Syndrome according to the Rome IV criteria.

  • Inclusion Criteria:

    • Recurrent abdominal pain on average at least 1 day/week in the last 3 months, associated with two or more of the following: related to defecation, associated with a change in frequency of stool, or associated with a change in form (appearance) of stool.

    • A baseline average daily abdominal pain score of ≥ 3 on a 0-10 numerical rating scale during a 2-week run-in period.

  • Exclusion Criteria:

    • History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases.

    • Previous abdominal surgery that could interfere with the study.

    • Use of other medications that could affect gastrointestinal motility or pain perception.

  • Intervention:

    • Treatment Group: Oral administration of the investigational antispasmodic agent at a specified dose and frequency (e.g., 40 mg three times daily).

    • Control Group: Oral administration of a matching placebo.

  • Treatment Duration: 12 weeks of treatment followed by a 4-week follow-up period.

  • Primary Efficacy Endpoints:

    • Abdominal Pain Responder: A patient who experiences a decrease of at least 30% from baseline in the weekly average of the worst daily abdominal pain score for at least 50% of the treatment weeks.

    • Global Symptom Relief: Patient-reported weekly assessment of adequate relief of their overall IBS symptoms.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the severity of bloating and cramping.

    • Change from baseline in stool frequency and consistency (using the Bristol Stool Form Scale).

    • Quality of life assessment using a validated questionnaire (e.g., IBS-QOL).

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population using appropriate statistical methods to compare the proportion of responders in the treatment and placebo groups (e.g., Chi-squared test or logistic regression).

Signaling Pathways and Experimental Workflows

Signaling Pathways of Antispasmodic Agents

The following diagrams illustrate the mechanisms of action of this compound bromide and other antispasmodic agents at the cellular level.

Anticholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M3_receptor M3 Muscarinic Receptor ACh->M3_receptor Binds Gq Gq Protein M3_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to This compound This compound Bromide (Antagonist) This compound->M3_receptor Blocks

Figure 1: Anticholinergic Signaling Pathway of this compound Bromide.

Calcium_Channel_Blocker_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_channel L-type Calcium Channel Ca_ext->L_type_Ca_channel Influx Ca_int Increased Intracellular Ca²⁺ L_type_Ca_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Leads to Pinaverium_Otilonium Pinaverium / Otilonium Bromide (Blocker) Pinaverium_Otilonium->L_type_Ca_channel Blocks

Figure 2: Calcium Channel Blocker Signaling Pathway.

General Experimental Workflow for Comparing Antispasmodic Agents

The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of different antispasmodic agents.

Experimental_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (12 Weeks) cluster_assessment Phase 4: Assessment and Follow-up cluster_analysis Phase 5: Data Analysis Patient_Recruitment Patient Recruitment (Rome IV Criteria for IBS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Symptom Diaries, QOL) Informed_Consent->Baseline_Assessment Run_in_Period 2-Week Run-in Period Baseline_Assessment->Run_in_Period Randomization Randomization (Double-Blind) Run_in_Period->Randomization Group_A Group A: This compound Bromide Randomization->Group_A Group_B Group B: Other Antispasmodic Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Weekly_Diaries Weekly Symptom Diaries Group_A->Weekly_Diaries Group_B->Weekly_Diaries Group_C->Weekly_Diaries Monthly_Visits Monthly Clinic Visits (Efficacy & Safety) Weekly_Diaries->Monthly_Visits End_of_Treatment End of Treatment Assessment Monthly_Visits->End_of_Treatment Follow_up 4-Week Follow-up End_of_Treatment->Follow_up Data_Analysis Statistical Analysis (Intention-to-Treat) Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 3: General Experimental Workflow for Antispasmodic Trials.

Conclusion

The available evidence suggests that several antispasmodic agents are effective in the management of IBS symptoms, although their efficacy profiles vary. Otilonium bromide and hyoscine butylbromide appear to have robust evidence supporting their use, with favorable NNTs. Pinaverium bromide also demonstrates efficacy, while the superiority of mebeverine over placebo is less consistently reported in recent, large-scale trials.

This compound bromide, as an M3 muscarinic receptor antagonist, has a clear pharmacological rationale for its use as an antispasmodic. The limited clinical data available suggests it is effective in reducing gastrointestinal motility and is comparable to other anticholinergics like hyoscine butylbromide in certain parameters. However, to firmly establish its comparative efficacy in the context of IBS, particularly against multi-target agents like otilonium bromide and calcium channel blockers like pinaverium bromide, further well-designed, large-scale, randomized controlled trials are warranted. Future research should focus on direct head-to-head comparisons and evaluation in different IBS subtypes to better delineate the specific role of this compound bromide in the therapeutic armamentarium for IBS.

References

Timepidium Bromide: A Comparative Analysis of its Selectivity for the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of timepidium bromide's selectivity for the M3 muscarinic receptor, presenting key experimental data alongside other muscarinic antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of anticholinergic agents.

This compound bromide is a quaternary ammonium anticholinergic agent utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Its therapeutic effects are primarily mediated through the blockade of muscarinic acetylcholine receptors (mAChRs). A critical aspect of its pharmacological profile, and that of any muscarinic antagonist, is its selectivity for the five muscarinic receptor subtypes (M1-M5), as this determines both its therapeutic efficacy and potential side-effect profile. This guide focuses on the validation of this compound bromide's selectivity for the M3 receptor subtype, which is predominantly responsible for smooth muscle contraction in the gastrointestinal and biliary tracts.

Comparative Binding Affinity

Receptor binding assays are crucial for determining the affinity of a drug for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound bromide and other well-known muscarinic antagonists across the five human muscarinic receptor subtypes.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Bromide 34.07.731.018.011.0
Atropine2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16
Darifenacin8.2 (pKi)7.4 (pKi)9.1 (pKi)7.3 (pKi)8.0 (pKi)
Tiotropium BromideHigh AffinityHigh AffinityHigh Affinity--
Hyoscine-N-butylbromide--High Affinity--

Note: Data for this compound Bromide is from a commercial source and awaits independent verification from peer-reviewed literature. There is a noted discrepancy in the source data regarding the highest affinity subtype for this compound Bromide. The table reflects the provided numerical data. pKi is the negative logarithm of the Ki value. Data for Atropine represents IC50 values. Data for Darifenacin is presented as pKi values. Tiotropium bromide is known to have high affinity for M1, M2, and M3 receptors.[2][3] Hyoscine-N-butylbromide has a high affinity for muscarinic receptors on smooth muscle cells.[4][5][6]

Functional Antagonism

Functional assays provide a measure of a drug's ability to inhibit a physiological response mediated by a specific receptor. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

In studies on isolated guinea pig gallbladder, a tissue rich in M3 muscarinic receptors, this compound bromide demonstrated potent competitive antagonism of methacholine-induced contractions.[7] The table below compares the pA2 values of this compound bromide with other anticholinergic agents in this M3-mediated functional assay.

CompoundpA2 Value (Guinea Pig Gallbladder)
This compound Bromide 8.44
Atropine9.11
Hyoscine-N-butylbromide7.55

These results indicate that in a functional M3 receptor-mediated assay, this compound bromide is a potent antagonist, with a potency greater than hyoscine-N-butylbromide but less than that of atropine.[7]

Signaling Pathways and Experimental Workflows

To understand the context of these findings, it is essential to visualize the underlying biological and experimental processes.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Phosphorylates proteins leading to This compound This compound Bromide This compound->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

The diagram above illustrates the canonical Gq-coupled signaling pathway of the M3 muscarinic receptor, which is the primary target for this compound bromide in smooth muscle. Acetylcholine (ACh) binding to the M3 receptor activates the Gq protein, leading to a cascade of intracellular events that culminate in smooth muscle contraction. This compound bromide acts as a competitive antagonist, blocking the binding of ACh to the M3 receptor and thereby inhibiting this contractile response.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cells expressing Muscarinic Receptors Membrane Membrane Preparation Tissue->Membrane Homogenization & Centrifugation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (this compound Bromide) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Detection Scintillation Counting of bound radioactivity Washing->Detection IC50 Determine IC50 Detection->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki value ChengPrusoff->Ki

Radioligand Binding Assay Workflow

This workflow outlines the key steps in a competitive radioligand binding assay used to determine the Ki values presented in the table above. This method quantifies the ability of an unlabeled drug, such as this compound bromide, to displace a radiolabeled ligand from the receptor, thereby allowing for the calculation of its binding affinity.

Schild_Analysis_Workflow cluster_experiment Functional Experiment cluster_analysis Data Analysis TissuePrep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) AgonistCRC Generate Agonist Concentration-Response Curve (CRC) TissuePrep->AgonistCRC AntagonistIncubation Incubate with fixed concentrations of Antagonist AgonistCRC->AntagonistIncubation ShiftedCRC Generate Agonist CRCs in presence of Antagonist AntagonistIncubation->ShiftedCRC DoseRatio Calculate Dose Ratio (DR) for each Antagonist concentration ShiftedCRC->DoseRatio SchildPlot Plot log(DR-1) vs. -log[Antagonist] DoseRatio->SchildPlot Regression Linear Regression SchildPlot->Regression pA2 Determine pA2 value (x-intercept) Regression->pA2

Schild Analysis for pA2 Determination

The Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist from functional experimental data. This workflow illustrates the process of generating agonist concentration-response curves in the absence and presence of an antagonist to quantify the antagonist's potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Radioligand Binding Assay Protocol (General)

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtypes are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor drug (e.g., this compound bromide).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Schild Analysis for Functional Antagonism (General)

  • Tissue Preparation: An isolated tissue preparation that exhibits a contractile response to a muscarinic agonist (e.g., guinea pig ileum or gallbladder) is mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve for a muscarinic agonist (e.g., methacholine or carbachol) is generated to determine the agonist's potency (EC50) and the maximum contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the competitive antagonist (e.g., this compound bromide) for a predetermined period to allow for equilibrium to be reached.

  • Shifted Agonist CRC: A second agonist CRC is generated in the presence of the antagonist. This procedure is repeated with several different concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.

Conclusion

The available data suggests that this compound bromide is a potent muscarinic antagonist. While functional assays in M3-rich tissues confirm its significant antagonistic activity at this receptor subtype, binding affinity data indicates a more complex selectivity profile, with a notably high affinity for the M2 receptor. The discrepancy in the available binding data highlights the need for further independent, peer-reviewed studies to definitively characterize the selectivity profile of this compound bromide across all five muscarinic receptor subtypes. A thorough understanding of this profile is essential for optimizing its therapeutic use and minimizing potential off-target effects.

References

A Comparative Guide: Timepidium Bromide Versus Atropine for Inhibiting Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of timepidium bromide and atropine, two muscarinic receptor antagonists utilized for their inhibitory effects on smooth muscle contraction. The information presented herein is collated from scientific literature to assist researchers in understanding the pharmacological characteristics, comparative potencies, and experimental evaluation of these compounds.

Introduction

Both this compound bromide and atropine are anticholinergic agents that function by competitively antagonizing muscarinic acetylcholine receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors. By blocking this interaction, both this compound bromide and atropine lead to smooth muscle relaxation, forming the basis of their therapeutic applications in conditions characterized by smooth muscle spasms.[1][3] Atropine is a well-established, non-selective muscarinic antagonist, meaning it binds to all subtypes of muscarinic receptors (M1-M5).[4] this compound bromide also acts as a muscarinic receptor antagonist, with its effects being particularly pronounced in the gastrointestinal tract.[4]

Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of action for both this compound bromide and atropine involves the competitive blockade of muscarinic acetylcholine receptors on smooth muscle cells. This inhibition prevents the downstream signaling cascade initiated by acetylcholine, which is responsible for muscle contraction.

dot

cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M3 Subtype) ACh->M_Receptor Binds to Antagonist This compound Bromide or Atropine Antagonist->M_Receptor Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation Gq_Protein Gq Protein Activation M_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Leads to Start Start Dissect Dissect Smooth Muscle (e.g., Guinea Pig Ileum) Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue (60 min, 1g tension) Mount->Equilibrate Agonist_CRC Generate Agonist Concentration-Response Curve (Control) Equilibrate->Agonist_CRC Wash Wash Tissue Agonist_CRC->Wash Incubate Incubate with Antagonist (this compound Bromide or Atropine) Wash->Incubate Agonist_CRC_Antagonist Generate Agonist Concentration-Response Curve in Presence of Antagonist Incubate->Agonist_CRC_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_CRC_Antagonist->Repeat Repeat->Wash Yes Analyze Schild Plot Analysis to Determine pA2 Value Repeat->Analyze No End End Analyze->End

Caption: Experimental workflow for pA2 determination.

Summary and Conclusion

Both this compound bromide and atropine are effective muscarinic receptor antagonists that inhibit smooth muscle contraction. The available quantitative data from a study on guinea pig gallbladder indicates that atropine (pA2 = 9.11) is more potent than this compound bromide (pA2 = 8.44) in this tissue. S[5]imilarly, atropine was found to be more potent in the sphincter of Oddi. A[5]tropine's non-selective nature allows it to potently antagonize muscarinic receptors in a wide range of smooth muscles.

While direct comparative data for this compound bromide across a broader spectrum of smooth muscle tissues is limited in the public domain, its established clinical use suggests significant efficacy, particularly in the gastrointestinal tract. Further research with head-to-head comparative studies on various smooth muscle preparations would be beneficial for a more comprehensive understanding of the relative potencies and potential tissue selectivities of these two compounds. The provided experimental protocol offers a standardized framework for conducting such comparative pharmacological assessments.

References

assessing the reproducibility of timepidium bromide's effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Timepidium bromide, a quaternary ammonium antimuscarinic agent, is utilized for its spasmolytic properties in the treatment of visceral spasms, particularly those associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and peptic ulcers. Its therapeutic effect is primarily attributed to the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract, which leads to a reduction in smooth muscle contractions and gastric acid secretion. This guide provides a comparative analysis of the available experimental data on this compound bromide and related anticholinergic agents to assess the reproducibility of its effects across different studies.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound bromide exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors on smooth muscle cells. This antagonism prevents the intracellular signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.

Below is a diagram illustrating the signaling pathway of muscarinic receptor activation and the inhibitory action of this compound bromide.

cluster_0 Muscarinic Receptor Signaling cluster_1 Inhibition by this compound Bromide ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M3 Subtype) ACh->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates Block Blockade of Muscarinic Receptor PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to This compound This compound Bromide This compound->M_Receptor Competitively Binds and Blocks

Mechanism of action of this compound Bromide.

Comparative Efficacy: In Vitro Studies

The potency of anticholinergic drugs can be quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater potency.

A study on the isolated guinea pig gallbladder provides a direct comparison of the antagonistic effects of this compound bromide, atropine, and hyoscine-N-butylbromide against methacholine-induced contractions.

CompoundpA2 Value (Guinea Pig Gallbladder)
This compound Bromide 8.44
Atropine9.11
Hyoscine-N-butylbromide7.55

Data from a study on the isolated guinea pig gallbladder and sphincter of Oddi.

These results suggest that in this experimental model, atropine is the most potent antagonist, followed by this compound bromide, and then hyoscine-N-butylbromide.

Clinical Efficacy in Irritable Bowel Syndrome (IBS)

Clinical trials provide essential data on the real-world efficacy of a drug. While specific quantitative data for this compound bromide in IBS are limited in readily available literature, studies on the closely related compound, cimetropium bromide, offer valuable insights. It is important to note that while structurally similar, the two compounds may have different pharmacokinetic and pharmacodynamic profiles.

One double-blind, placebo-controlled trial investigating cimetropium bromide (50 mg, three times daily for 6 months) in patients with IBS reported a significant reduction in pain scores.

Treatment GroupMean Decrease in Pain Score
Cimetropium Bromide 87%
Placebo16%

Data from a long-term study of cimetropium bromide in IBS.[1]

Another study on cimetropium bromide focused on its effect on gastrointestinal transit time in IBS patients. In patients with initially prolonged transit times, cimetropium bromide significantly shortened the whole gut transit time.[2]

Treatment GroupMean Whole Gut Transit Time (hours)
Cimetropium Bromide (before) 80.8
Cimetropium Bromide (after) 60.8

Data from a study on cimetropium bromide's effect on gastrointestinal transit.[2]

For comparison, a meta-analysis of 23 randomized controlled trials on various smooth muscle relaxants for IBS, including cimetropium bromide, found that these drugs were significantly more effective than placebo for global improvement and pain improvement.[3] For instance, a meta-analysis of eight studies on pinaverium bromide, another antispasmodic, showed a significant beneficial effect on overall IBS symptom relief and abdominal pain.[4]

Experimental Protocols

To ensure the reproducibility of scientific findings, detailed experimental protocols are crucial. Below are generalized workflows for key experimental methods used to assess the effects of antimuscarinic agents.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to its receptor.

cluster_0 Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation (Radioligand + Unlabeled Drug + Receptors) Receptor_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Data_Analysis Data Analysis (IC50 and Ki determination) Detection->Data_Analysis

Generalized workflow for a radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay

This assay measures the effect of a drug on the contraction of isolated smooth muscle tissue.

cluster_0 In Vitro Smooth Muscle Contraction Assay Tissue_Prep Tissue Preparation (e.g., guinea pig ileum) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Agonist_Addition Addition of Agonist (e.g., Acetylcholine) Equilibration->Agonist_Addition Antagonist_Incubation Incubation with Antagonist (e.g., this compound Bromide) Equilibration->Antagonist_Incubation Contraction_Measurement Measurement of Isometric Contraction Agonist_Addition->Contraction_Measurement Agonist_Response Re-evaluation of Agonist Response Antagonist_Incubation->Agonist_Response Data_Analysis Data Analysis (pA2 calculation) Agonist_Response->Data_Analysis

Workflow for an in vitro smooth muscle contraction assay.

Conclusion

The available data suggests that this compound bromide is a potent antimuscarinic agent with efficacy in relaxing gastrointestinal smooth muscle, comparable to other established anticholinergics like atropine. Clinical data on the closely related compound, cimetropium bromide, indicates significant efficacy in reducing abdominal pain and normalizing gut transit time in patients with irritable bowel syndrome.

However, a comprehensive assessment of the reproducibility of this compound bromide's effects is hampered by the limited availability of specific preclinical data, particularly its binding affinities for different muscarinic receptor subtypes (M1, M2, M3). Further studies providing these details, along with more extensive, well-controlled clinical trials specifically on this compound bromide for IBS, are needed to firmly establish its therapeutic profile and allow for a more robust comparison with other treatment options. The consistency of its effects in different experimental models and patient populations remains an area for future investigation.

References

A Comparative Analysis of the Anticholinergic Mechanism of Timepidium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic properties of timepidium bromide against other commonly used anticholinergic agents: atropine, hyoscine butylbromide, and tiotropium bromide. The information presented herein is intended to support research and development efforts in the field of pharmacology and drug discovery by offering a concise yet comprehensive overview of the available experimental data.

Quantitative Comparison of Muscarinic Receptor Antagonism

The primary mechanism of action for this compound bromide and its comparators is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). The affinity of these drugs for different muscarinic receptor subtypes (M1-M5) is a critical determinant of their therapeutic efficacy and side-effect profiles. The data below summarizes key binding (Ki) and functional (pA2) parameters for these compounds.

DrugM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)pA2Tissue/Assay Condition
This compound Bromide 1.80.72.51.63.28.44Guinea Pig Gallbladder
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.849.11Guinea Pig Gallbladder
Hyoscine Butylbromide Not AvailableNot AvailableHigh AffinityNot AvailableNot Available7.55Guinea Pig Gallbladder
Tiotropium Bromide High AffinityLower Affinity (rapid dissociation)High AffinityNot AvailableSimilar affinity across M1-M5Not AvailableHuman Lung Receptors[1]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve; a higher pA2 value indicates greater potency in functional assays. Data for atropine is presented as mean ± standard deviation where available[2]. Information on hyoscine butylbromide and tiotropium bromide affinity is more qualitative in the available literature.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue functional assays (Schild analysis).

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This in vitro assay quantifies the affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound bromide) for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • A radiolabeled ligand with high affinity for muscarinic receptors (e.g., [3H]N-methylscopolamine).

  • The unlabeled test compound (antagonist).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding of the ligands to the receptors to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (pA2 Determination via Schild Analysis)

This ex vivo assay measures the functional potency of an antagonist in a physiological context.

Objective: To determine the pA2 value of an antagonist (e.g., this compound bromide) in an isolated tissue preparation.

Materials:

  • Isolated tissue with functional muscarinic receptors (e.g., guinea pig gallbladder or ileum).

  • Organ bath with physiological salt solution, maintained at a constant temperature and aerated.

  • A muscarinic agonist (e.g., acetylcholine or carbachol).

  • The antagonist being tested.

  • A force transducer to measure tissue contraction.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath.

  • Cumulative Concentration-Response Curve (CCRC) to Agonist: A CCRC for the agonist is generated by cumulatively adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.

  • Second CCRC: A second CCRC for the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Schild Plot Construction: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: The pA2 value is the intercept of the Schild regression line with the x-axis.

Visualizing the Mechanisms

To further elucidate the anticholinergic mechanism of this compound bromide and its comparators, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Muscarinic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicle Nerve_Terminal Nerve Terminal ACh_vesicle->Nerve_Terminal Release ACh Acetylcholine Nerve_Terminal->ACh Releases mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to ACh->mAChR Binds & Activates Anticholinergic This compound Bromide & Comparators Anticholinergic->mAChR Blocks

Caption: Muscarinic Receptor Signaling Pathway Blockade.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]NMS) Radioligand->Incubation Test_Compound Unlabeled Antagonist (e.g., this compound Bromide) Test_Compound->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound bromide demonstrates potent anticholinergic activity, with a notable affinity for the M2 muscarinic receptor subtype. Its functional potency, as indicated by its pA2 value, is comparable to other established anticholinergic agents. This guide provides a foundational dataset for the comparative evaluation of this compound bromide. Further research, particularly in generating a complete binding profile for hyoscine butylbromide and tiotropium bromide across all muscarinic subtypes, would be beneficial for a more comprehensive understanding of their relative pharmacological properties.

References

Independent Verification of Timepidium Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticholinergic agent timepidium bromide with other alternatives, supported by available experimental data from published research. The information is presented to facilitate an independent verification of its pharmacological profile.

This compound bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms, particularly in the gastrointestinal tract.[1] As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects.[1] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle contractions and glandular secretions. This guide synthesizes available data on its receptor binding affinity, functional potency, and pharmacokinetic properties in comparison to other commonly used anticholinergics such as atropine, glycopyrrolate, and hyoscine butylbromide (scopolamine butylbromide).

Comparative Analysis of Receptor Binding and Functional Potency

The therapeutic efficacy and side-effect profile of an anticholinergic drug are largely determined by its affinity and selectivity for different muscarinic receptor subtypes (M1-M5) and its functional potency in relevant tissues.

Muscarinic Receptor Binding Affinity
DrugM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
This compound Bromide Data not availableData not availableData not availableData not availableData not availableUnknown
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16Non-selective[2]
Glycopyrrolate 0.5 - 3.60.5 - 3.60.5 - 3.6Data not availableData not availableNon-selective for M1-M3[3][4][5]
Hyoscine Butylbromide High AffinityData not availableHigh AffinityData not availableData not availableHigh affinity for M2 and M3[6]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Functional Antagonism in Isolated Tissues

The functional potency of anticholinergic agents is often assessed in isolated tissue preparations by determining their pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

DrugTissueAgonistpA2 Value
This compound Bromide Guinea Pig GallbladderMethacholine8.44
Guinea Pig Sphincter of OddiAcetylcholineNot explicitly stated, but activity is 1/4 of Atropine and 3 times that of Hyoscine-N-butylbromide
Atropine Guinea Pig GallbladderMethacholine9.11
Guinea Pig IleumAcetylcholine9.59 ± 0.022[7]
Hyoscine Butylbromide Guinea Pig GallbladderMethacholine7.55
Guinea Pig IleumAcetylcholine9.09 ± 0.022[7]
Glycopyrrolate Guinea Pig AtriumCarbachol8.16[8]

In isolated guinea pig gallbladder, atropine was found to be the most potent, followed by this compound bromide and then hyoscine-N-butylbromide.

In addition to the data above, a study on human intestinal samples reported IC50 values for hyoscine butylbromide in inhibiting bethanechol-induced muscle contractions, calcium mobilization, and epithelial secretion, with values of 429 nM, 121 nM, and 224 nM, respectively.[9][10]

Experimental Protocols

Muscarinic Receptor Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a drug for specific receptor subtypes. A typical protocol involves:

  • Tissue/Cell Preparation : Membranes from tissues or cells expressing the target muscarinic receptor subtype are prepared.

  • Incubation : These membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (e.g., this compound bromide).

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment (General Protocol)

Isolated organ bath experiments are used to assess the functional effects of a drug on smooth muscle contractility. A general methodology is as follows:

  • Tissue Dissection : A segment of tissue, such as the guinea pig ileum or gallbladder, is carefully dissected and mounted in an organ bath.

  • Physiological Solution : The organ bath is filled with a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer Attachment : The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist-Induced Contraction : A contractile agonist (e.g., acetylcholine, methacholine) is added to the bath to induce a stable contraction.

  • Antagonist Addition : The antagonist drug (e.g., this compound bromide) is then added in increasing concentrations to determine its inhibitory effect on the agonist-induced contraction.

  • Data Analysis : Concentration-response curves are constructed, and pharmacological parameters such as pA2 or IC50 values are calculated.

Muscarinic Receptor Signaling Pathway in Gastrointestinal Smooth Muscle

This compound bromide exerts its spasmolytic effect by blocking the M3 muscarinic acetylcholine receptor on gastrointestinal smooth muscle cells. This prevents acetylcholine from initiating the signaling cascade that leads to muscle contraction.

Upon binding of acetylcholine to the M3 receptor, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[11][12][13][14][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][14] IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[11][14] The resulting increase in intracellular calcium leads to the contraction of the smooth muscle.[12] this compound bromide competitively blocks the initial step of this pathway, preventing acetylcholine from binding to the M3 receptor.

Pharmacokinetic Comparison

This compound bromide is a quaternary ammonium compound.[1] This class of anticholinergics is generally characterized by low lipid solubility, which limits their absorption from the gastrointestinal tract and their ability to cross the blood-brain barrier.[7] This is in contrast to tertiary amines like atropine, which are more readily absorbed and can have central nervous system effects.

FeatureThis compound BromideAtropineGlycopyrrolateHyoscine Butylbromide
Chemical Class Quaternary AmmoniumTertiary AmineQuaternary AmmoniumQuaternary Ammonium
Oral Bioavailability Likely low (data not available)~10-30%Low and variable<1%[6]
Blood-Brain Barrier Penetration Poor[1]Readily crossesPoorDoes not cross[6]
Elimination Half-life Data not available~2-4 hours~0.8-1.2 hours (IV)~5 hours[16]

The low systemic bioavailability of orally administered quaternary ammonium anticholinergics like hyoscine butylbromide suggests that they exert their effects locally in the gastrointestinal tract.[6] It is plausible that this compound bromide shares this characteristic.

Conclusion

This compound bromide is an effective peripherally acting antispasmodic. The available data from isolated tissue studies indicate that its potency is comparable to, though slightly less than, atropine and greater than hyoscine-N-butylbromide in the guinea pig gallbladder. As a quaternary ammonium compound, it is expected to have limited oral bioavailability and minimal central nervous system side effects.

However, a notable gap in the published research is the lack of data on its binding affinity for individual muscarinic receptor subtypes. Such data would be invaluable for a more complete understanding of its selectivity and potential for side effects mediated by other muscarinic receptors. Further in vivo studies directly comparing its effects on gastrointestinal motility with other anticholinergics would also strengthen its pharmacological profile. This guide provides a framework for researchers to assess the current evidence on this compound bromide and identify areas where further investigation is warranted.

References

Safety Operating Guide

Navigating the Safe Disposal of Timepidium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Timepidium, a peripherally acting anticholinergic agent. Adherence to these guidelines is critical to mitigate risks and maintain a safe research environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves that have been inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Safe handling practices are crucial when working with this compound. Always handle the substance in a well-ventilated area, and use non-sparking tools to prevent fire hazards.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

This compound Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound waste. This process is designed to be clear, concise, and easy to follow, ensuring that all safety and environmental considerations are met.

cluster_details Key Considerations start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe contain Step 2: Contain Spill/Waste ppe->contain collect Step 3: Collect and Secure Waste contain->collect label Step 4: Label Container Clearly collect->label spill_details For Spills: - Evacuate personnel to safe areas. - Remove all sources of ignition. - Prevent further leakage if safe to do so. - Do not let the chemical enter drains. collect->spill_details store Step 5: Store Securely label->store transport Step 6: Arrange for Professional Disposal store->transport storage_details Storage Conditions: - Tightly closed container. - Dry, cool, and well-ventilated place. - Away from incompatible materials. store->storage_details end End: Disposal Complete transport->end disposal_details Approved Disposal Methods: - Licensed chemical destruction plant. - Controlled incineration with flue gas scrubbing. - DO NOT discharge to sewer systems. transport->disposal_details

References

Essential Safety and Logistics for Handling Timepidium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Timepidium bromide, focusing on personal protective equipment, operational procedures, and waste disposal.

Personal Protective Equipment (PPE)

When handling this compound bromide, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Wash and dry hands after handling.
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat or coveralls should be worn.
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] Ensure adequate ventilation, such as working in a chemical fume hood.[2]

Operational Handling

Safe handling practices are critical to prevent accidental exposure and contamination.

General Handling Precautions:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Protect from light and moisture.[2][3]

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound bromide and its waste is essential to prevent environmental contamination.

Waste Disposal:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not let the chemical enter drains or sewer systems.[1]

  • Keep the chemical in suitable and closed containers for disposal.[1]

Container Disposal:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Experimental Workflow: Safe Handling and Disposal of this compound Bromide

The following diagram outlines the procedural steps for safely handling and disposing of this compound bromide in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Dissolve/Use Compound Dissolve/Use Compound Weigh Compound->Dissolve/Use Compound As per Protocol Segregate Waste Segregate Waste Dissolve/Use Compound->Segregate Waste Collect Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Clean Surfaces Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Prevent Contamination Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow Regulations

Caption: Workflow for safe handling and disposal of this compound bromide.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.